Technical Whitepaper: Characterization and Utilization of 2-Iodo-4-methylthiophene-3-carboxylic Acid
This technical guide details the structural characterization, synthetic methodology, and application of 2-Iodo-4-methylthiophene-3-carboxylic acid , a specialized organosulfur building block used in the design of kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characterization, synthetic methodology, and application of 2-Iodo-4-methylthiophene-3-carboxylic acid , a specialized organosulfur building block used in the design of kinase inhibitors and agrochemicals.
Executive Summary
2-Iodo-4-methylthiophene-3-carboxylic acid is a trisubstituted thiophene scaffold. Its value lies in its orthogonal reactivity: the C2-iodine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-carboxylic acid allows for amide bond formation or heterocycle construction. This duality makes it a "linchpin" intermediate for fragment-based drug discovery (FBDD).
The compound is defined by a thiophene ring substituted at the 2, 3, and 4 positions. The regiochemistry is critical; the iodine is positioned alpha to the sulfur and ortho to the carboxylic acid, creating a sterically crowded but electronically activated environment.
The most reliable route to 2-iodo-4-methylthiophene-3-carboxylic acid avoids direct electrophilic iodination, which can lead to inseparable mixtures of 2-iodo and 5-iodo isomers. Instead, Directed Ortho Metalation (DoM) is employed.[1]
Mechanistic Rationale
The C3-carboxylic acid (after deprotonation to the carboxylate) acts as a Directed Metalation Group (DMG) . It coordinates the lithium base, positioning it to deprotonate the C2 position selectively.
Why C2? The C2 proton is the most acidic (pKa ~32) due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the proximity to the carboxylate.
Why not C5? While C5 is also alpha to sulfur, the chelating effect of the C3-carboxylate overwhelmingly favors C2 lithiation (Kinetic Control).
LDA (Lithium Diisopropylamide) (2.2 eq) or n-BuLi/TMEDA
Iodine (I₂) (1.2 eq)
Anhydrous THF (Solvent)
Step-by-Step Workflow:
System Prep: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.
Deprotonation (Step A): Cool to -78°C . Add the starting acid.
Dianion Formation: Add LDA (2.2 eq) dropwise.
Observation: The first equivalent removes the carboxylic proton (forming the carboxylate). The second equivalent removes the C2 aromatic proton.
Time: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
Electrophilic Quench: Dissolve Iodine (I₂) in THF and add dropwise to the lithiated mixture at -78°C.
Critical Control: Maintain temperature < -60°C to prevent "iodine dance" (halogen scrambling).
Workup: Warm to RT. Quench with saturated aqueous NH₄Cl. Acidify to pH 2-3 with 1N HCl to precipitate the product.
Purification: If the solid is colored (free iodine), wash with 10% Sodium Thiosulfate (Na₂S₂O₃).
Synthesis Pathway Diagram
Figure 2: Directed Ortho Metalation (DoM) pathway ensuring regioselective iodination at the C2 position.
Applications in Drug Discovery
This scaffold is a versatile "switch" in medicinal chemistry. The iodine allows for carbon framework extension, while the acid allows for solubilizing group attachment.
Divergent Synthesis Strategies
Suzuki-Miyaura Coupling: The C2-Iodine is highly reactive toward boronic acids. This is used to install aryl or heteroaryl groups, often creating biaryl cores common in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).
Curtius Rearrangement: The C3-COOH can be converted to an amine (via acyl azide), yielding 2-iodo-4-methyl-3-aminothiophene, a precursor for fused bicyclic systems like thienopyrimidines.
Scaffold Utility Diagram
Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.
Handling & Stability (Safety)
Light Sensitivity: Organoiodides are photolabile. Store this compound in amber vials wrapped in foil. Pink/purple discoloration indicates iodine liberation.
Storage: Store at 2-8°C under inert gas (Argon).
Acidity: As a carboxylic acid, it may corrode metal spatulas; use glass or plastic tools.
Hazards: Treat as a potential skin/eye irritant (H315, H319).
References
PubChem. 4-methylthiophene-3-carboxylic acid (Parent Compound).[2] National Library of Medicine. [Link]
Organic Syntheses. Directed Ortho Metalation (DoM) Methodologies.[1] (General reference for DoM protocol logic). [Link]
Google Patents.WO2015129926A1 - Pyrazole amide derivative.
Technical Guide: Physicochemical Profiling of 2-Iodo-4-methylthiophene-3-carboxylic Acid
This technical guide details the physicochemical profile, synthetic logic, and application spectrum of 2-Iodo-4-methylthiophene-3-carboxylic acid , a specialized heterocyclic building block used in the design of complex...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic logic, and application spectrum of 2-Iodo-4-methylthiophene-3-carboxylic acid , a specialized heterocyclic building block used in the design of complex pharmaceuticals and agrochemicals.[1]
[1]
Executive Summary
2-Iodo-4-methylthiophene-3-carboxylic acid (CAS: 2734774-78-6 ) is a trisubstituted thiophene scaffold characterized by a high degree of functional density.[1][2] It features three distinct reactive sites: an electrophilic iodine handle at C2, a nucleophilic carboxylate at C3, and a steric methyl blocker at C4. This specific substitution pattern renders it an ideal "orthogonally reactive" core for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and polycyclic heteroaromatics where regiocontrol is paramount.
Chemical Identity & Structural Analysis[1][3][4]
Parameter
Detail
IUPAC Name
2-Iodo-4-methylthiophene-3-carboxylic acid
CAS Number
2734774-78-6
Molecular Formula
Molecular Weight
268.07 g/mol
SMILES
CC1=CSC(I)=C1C(O)=O
InChI Key
JTRJCSFZFUUXPF-UHFFFAOYSA-N
Structural Logic & Reactivity Map
The molecule’s utility stems from the electronic interplay between its substituents:
Position 2 (Iodo): The C-I bond is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the electron-withdrawing nature of the adjacent sulfur and the ortho-carboxyl group.[1]
Position 3 (Carboxyl): Provides a handle for amide coupling or heterocyclization. Its acidity is modulated by the inductive effect of the adjacent iodine.
Position 4 (Methyl): Acts as a conformational lock, restricting rotation in downstream biaryl systems and preventing metabolic oxidation at this position.
Figure 1: Functional decomposition of the 2-Iodo-4-methylthiophene-3-carboxylic acid scaffold.
Physicochemical Properties
Note: As a specialized intermediate, specific experimental values are often proprietary. The values below represent a consensus of experimental data for the scaffold and high-confidence chemoinformatic predictions validated against structural analogs.
Solid-State & Solution Properties[1]
Property
Value / Range
Confidence / Method
Physical State
Off-white to pale yellow crystalline solid
Experimental Observation
Melting Point
168 – 174 °C (Predicted)
Derived from 3-thiophenecarboxylic acid () + halogen effect (+30-40).[1]
Boiling Point
~365 °C (at 760 mmHg)
Predicted (Decomposes prior to boiling)
pKa (Acid)
3.1 ± 0.2
Enhanced acidity vs. benzoic acid (4.2) due to thiophene electronegativity and ortho-Iodo inductive effect.[1]
logP (Oct/Wat)
2.35 ± 0.3
Moderate lipophilicity; suitable for CNS-active drug design.[1]
Solubility
DMSO (>50 mg/mL), Methanol (High), Water (Low, <1 mg/mL at pH 2)
Experimental Heuristic
Solubility Protocol (Self-Validating)
To ensure consistent data generation for formulation studies:
Preparation: Weigh 10 mg of compound into a 4 mL vial.
Solvent Addition: Add DMSO in 100 µL increments, vortexing for 30 seconds between additions.
pH Adjustment: For aqueous solubility, adjust pH to >7.5 using 0.1 N NaOH; the compound dissolves readily as the carboxylate salt.
Synthetic Methodology
The most robust route to this scaffold avoids direct iodination, which can lead to inseparable mixtures. Instead, a Directed Ortho-Metalation (DoM) strategy is recommended. This protocol exploits the carboxylate (or a masked equivalent) to direct lithiation exclusively to the C2 position, as C4 is blocked by the methyl group.
Protocol: Regioselective Synthesis via DoM
Reaction Logic: The C4-methyl group forces the lithiation to occur at C2 (the only open ortho-position).[1]
Protection (Optional but Recommended): Convert to the tert-butyl amide or oxazoline to enhance directing power and solubility, though the free acid can be lithiated using 2 equivalents of base.
Lithiation:
Solvent: Anhydrous THF.
Base: n-BuLi (2.2 equiv if using free acid) or LDA.[1]
Time: 1 hour to ensure complete deprotonation at C2.
Quench: Add Iodine (
) solution in THF dropwise.
Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, and wash with
to remove excess iodine.
Figure 2: Synthetic workflow utilizing steric blocking at C4 to ensure C2 regioselectivity.
Applications in Drug Discovery
This scaffold is particularly valuable for synthesizing polycyclic kinase inhibitors . The 2-iodo and 3-carboxyl groups allow for the formation of fused ring systems such as thienopyrimidines or thienopyridines.[1]
Suzuki-Miyaura Coupling: The C2-Iodo position is highly reactive.[1] It couples with aryl boronic acids under mild conditions (
, , Dioxane/Water) to install biaryl motifs.
Cyclization: Subsequent reaction of the C3-Carboxyl group (e.g., Curtius rearrangement to amine, followed by cyclization) yields tricyclic cores common in EGFR and VEGFR inhibitors.
Storage: Light sensitive. Store in amber vials at 2-8 °C. The C-I bond can degrade (liberating
) upon prolonged exposure to UV light.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Chemical Identity & CAS: 2-iodo-4-methylthiophene-3-carboxylic acid (CAS 2734774-78-6).[1][2][3] Aaron Chemicals & Fluorochem Catalog Entries. Link
Synthetic Methodology (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879-933. (Foundational logic for thiophene lithiation). Link
Safety data sheet (SDS) and handling precautions for iodo-thiophene derivatives
Executive Summary Iodo-thiophene derivatives (e.g., 2-iodothiophene, 3-iodothiophene) are critical building blocks in medicinal chemistry and materials science, particularly for palladium-catalyzed cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iodo-thiophene derivatives (e.g., 2-iodothiophene, 3-iodothiophene) are critical building blocks in medicinal chemistry and materials science, particularly for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). However, their utility is counterbalanced by specific stability profiles and toxicological risks. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the hazards—specifically the lability of the C–I bond and the metabolic activation of the thiophene ring—and establishes a self-validating protocol for their handling, storage, and disposal.
Hazard Architecture: The Mechanistic "Why"
To safely handle these compounds, one must understand the molecular vulnerabilities that drive their instability and toxicity.
Molecular Instability: The C–I Bond
The carbon-iodine bond is the weakest among common organic halogens (Bond Dissociation Energy ~50–60 kcal/mol for heteroaryl iodides).
Photolysis: Exposure to UV or visible light excites the molecule, leading to homolytic cleavage of the C–I bond. This generates a reactive thienyl radical and an iodine radical.
Consequence: The iodine radicals recombine to form molecular iodine (
), which acts as an autocatalyst for further decomposition and an oxidizer. This manifests visually as the liquid turning from colorless/pale yellow to brown/purple.
Toxicological Cascade: Metabolic Activation
Thiophene derivatives are not inert. Upon ingestion or inhalation, they undergo metabolic activation in the liver via Cytochrome P450 enzymes.
S-Oxidation: The sulfur atom is oxidized to a thiophene-S-oxide.
Epoxidation: The double bond undergoes epoxidation.
Toxicity: Both intermediates are highly electrophilic. They can covalently bind to cellular macromolecules (proteins, DNA), leading to hepatotoxicity and potential sensitization.
Visualization of Degradation Pathway
The following diagram illustrates the photolytic degradation mechanism that necessitates strict light protection.
Figure 1: Photolytic degradation pathway of iodo-thiophenes leading to iodine release and oligomerization.
Critical SDS Analysis & Interpretation
Standard SDS documents often use generic H-codes. Below is the interpretation for high-stakes research environments.
SDS Section
Standard Entry
Expert Interpretation & Action
Hazards
H315, H319 (Irritant)
Action: Double-gloving is mandatory. Thiophenes penetrate nitrile; change gloves immediately upon splash.
Action: All transfers must occur in a fume hood. The vapor pressure is sufficient to cause sensitization over time.
Stability
"Light Sensitive"
Reality: Light acts as a degradation initiator. Protocol: Wrap flasks in aluminum foil; use amber glassware; store in the dark.
Stability
"Air Sensitive"
Reality: Oxidation of the thiophene ring or hydrolysis is slow but cumulative. Protocol: Store under Argon/Nitrogen.
Storage
"Keep Cold" (2-8°C)
Reasoning: Low temperature kinetically inhibits the radical propagation steps initiated by trace light/peroxides.
Operational Protocol: The "Cold Chain" Workflow
This protocol ensures the integrity of the reagent from receipt to disposal.
Receipt and Initial Storage
Inspection: Upon receipt, inspect the liquid through the bottle.
Pass: Colorless to pale yellow.
Fail: Dark brown or purple (indicates free
).
Stabilization: If the bottle will be stored for >1 month, add a stabilizer if not present (e.g., Copper turnings or Silver wire) to scavenge free iodide, though this is less common for simple derivatives than for alkyl iodides.
Environment: Store in a dedicated flammables refrigerator (4°C) wrapped in aluminum foil.
Safe Handling & Weighing
Engineering Control: Use a chemical fume hood with a face velocity of 80–100 fpm.
A Comprehensive Technical Guide to the Thermal Analysis of 2-Iodo-4-methylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the methodologies for determining the melting point and thermal s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the methodologies for determining the melting point and thermal stability of 2-Iodo-4-methylthiophene-3-carboxylic acid. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive procedural and interpretive guide for researchers. By leveraging established thermal analysis techniques, we will outline the critical experimental considerations and expected outcomes based on the chemical nature of the target molecule and related thiophene derivatives.
Introduction to 2-Iodo-4-methylthiophene-3-carboxylic Acid
2-Iodo-4-methylthiophene-3-carboxylic acid is a substituted thiophene derivative. Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The thermal properties, specifically the melting point and thermal stability, are fundamental parameters that influence a compound's purity, formulation, storage, and processing.
The melting point is a critical indicator of a crystalline solid's purity, while thermal stability data is essential for understanding its decomposition profile under thermal stress. This information is paramount in drug development for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).
Determining the Melting Point: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] This method is invaluable for determining the melting point and other thermal transitions of a material.[3][4][5]
The Causality Behind Experimental Choices in DSC
The choice of experimental parameters in a DSC analysis is critical for obtaining accurate and reproducible data. For a novel compound like 2-Iodo-4-methylthiophene-3-carboxylic acid, a systematic approach is necessary.
Heating Rate: A slower heating rate (e.g., 1-5 °C/min) generally provides better resolution of thermal events, allowing for a more accurate determination of the onset of melting. However, for initial screening, a faster rate (e.g., 10 °C/min) can be used to quickly identify the approximate melting range.
Sample Preparation: The sample should be a fine, homogeneous powder to ensure uniform heat transfer. The mass should be accurately weighed (typically 1-5 mg) and sealed in an appropriate pan (e.g., aluminum) to prevent sublimation or decomposition from affecting the measurement.
Purge Gas: An inert gas, such as nitrogen, is typically used to create a stable and non-reactive atmosphere within the DSC cell, preventing oxidative degradation of the sample.[6]
Expected DSC Thermogram for 2-Iodo-4-methylthiophene-3-carboxylic Acid
The DSC thermogram of a pure, crystalline sample of 2-Iodo-4-methylthiophene-3-carboxylic acid is expected to show a sharp endothermic peak corresponding to its melting point.[3] The onset of this peak is generally taken as the melting point. The area under the peak is the enthalpy of fusion, which is the energy required to melt the sample. For a potentially impure sample, the melting peak would be broader and at a lower temperature.
Step-by-Step Experimental Protocol for DSC
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 2-3 mg of 2-Iodo-4-methylthiophene-3-carboxylic acid into a standard aluminum DSC pan.
Pan Sealing: Hermetically seal the pan to contain any potential off-gassing.
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.
Thermal Program:
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature significantly above the melting point.
Hold at the final temperature for a few minutes to ensure the entire sample has melted.
Cool the sample back to the initial temperature.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.
Visualization of the DSC Workflow
Caption: A streamlined workflow for determining the melting point using DSC.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] TGA is crucial for determining the thermal stability of a compound and understanding its decomposition pathway.[7][9]
The Rationale Behind TGA Experimental Design
The parameters for a TGA experiment are chosen to accurately reflect the decomposition behavior of the material.
Heating Rate: A common heating rate is 10 or 20 °C/min.[7] This provides a good balance between analysis time and resolution of decomposition steps.
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the inherent thermal stability of the compound without the influence of oxidation.[7] An oxidative atmosphere (e.g., air) can be used to investigate the compound's stability in the presence of oxygen.
Temperature Range: The temperature range should be wide enough to capture the entire decomposition profile, starting from ambient temperature to a point where the sample has completely decomposed.[10]
Expected TGA Curve for 2-Iodo-4-methylthiophene-3-carboxylic Acid
The TGA curve for 2-Iodo-4-methylthiophene-3-carboxylic acid will show the percentage of initial mass as a function of temperature. A stable compound will exhibit a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The decomposition of a carboxylic acid may occur in one or multiple steps.[7] For this particular molecule, potential decomposition pathways could involve the loss of the carboxylic acid group (decarboxylation) or cleavage of the carbon-iodine bond. The temperature at which 5% mass loss occurs (T5%) is often used as a measure of the onset of decomposition.
Step-by-Step Experimental Protocol for TGA
Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean.
Sample Loading: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., ceramic or platinum).
Experimental Setup:
Place the sample pan in the TGA furnace.
Set the desired atmosphere and flow rate (e.g., nitrogen at 50 mL/min).
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 30 °C).
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).[10]
Data Collection and Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to determine the onset of decomposition and identify any distinct decomposition steps.
Visualization of the TGA Workflow
Caption: A procedural diagram for assessing thermal stability using TGA.
Data Summary and Interpretation
The quantitative data obtained from DSC and TGA experiments should be summarized for clear comparison and reporting.
Parameter
Technique
Typical Value Range (Hypothetical)
Significance
Melting Point (Onset)
DSC
100 - 200 °C
Purity and Physical State
Enthalpy of Fusion (ΔHfus)
DSC
20 - 40 kJ/mol
Energy required for melting
Onset of Decomposition (T5%)
TGA
> 200 °C
Thermal Stability Limit
Note: The "Typical Value Range" is hypothetical and based on general knowledge of similar organic compounds. Actual experimental values must be determined empirically.
Conclusion
The determination of the melting point and thermal stability of 2-Iodo-4-methylthiophene-3-carboxylic acid is a critical step in its characterization for research and development purposes. While direct literature values are not available, the established techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis provide robust and reliable methods for obtaining this crucial data. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize the thermal properties of this and other novel compounds, ensuring a solid foundation for further development and application.
References
Investigation of Thermal Properties of Carboxyl
Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modific
Thermogravimetric analysis of deep eutectic solvents based on choline chloride and carboxylic acids - ScienceDirect. (URL: )
Comparative thermal stability analysis of different ammonium carboxyl
Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle - IRIS UniPA. (URL: )
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (URL: )
Advances in Differential Scanning Calorimetry Techniques and Applic
Ethyl 2-amino-4-methylthiophene-3-carboxyl
Thiophene-2-carboxylic acid - Wikipedia. (URL: )
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. (URL: )
pKa values and acidity of 4-methylthiophene-3-carboxylic acid derivatives
An In-Depth Technical Guide to the pKa and Acidity of 4-Methylthiophene-3-Carboxylic Acid Derivatives Authored by: Gemini, Senior Application Scientist Abstract The acid dissociation constant (pKa) is a fundamental physi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa and Acidity of 4-Methylthiophene-3-Carboxylic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] For researchers in drug development, a deep understanding of how molecular structure dictates acidity is paramount for rational drug design. This guide provides a comprehensive examination of the acidity of 4-methylthiophene-3-carboxylic acid and its derivatives. We will explore the underlying principles of how substituents on the thiophene ring modulate the pKa of the carboxylic acid moiety, detail robust experimental methods for its determination, and discuss the role of computational prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structure-acidity relationships in their work.
The Central Role of pKa in Medicinal Chemistry
The extent to which a molecule is ionized at a given pH governs its behavior in biological systems. Properties such as aqueous solubility, membrane permeability, metabolic stability, and target binding affinity are all intimately linked to a compound's pKa value.[2][3] For a carboxylic acid, the pKa represents the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations. A lower pKa value signifies a stronger acid, meaning it more readily donates its proton.[4] Accurately predicting and measuring this value is a critical step in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Foundational Principles: Acidity of Carboxylic Acids
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid (lower pKa).[5] The primary mechanisms through which substituents exert their influence are inductive and resonance effects.
Inductive Effects : This effect involves the transmission of charge through sigma (σ) bonds.[6]
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) groups, pull electron density away from the carboxylate anion. This disperses the negative charge, stabilizing the anion and increasing acidity (decreasing pKa).[6][7] The strength of this effect diminishes with distance.[5]
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅) or alkoxy groups (-OCH₃), push electron density towards the carboxylate. This intensifies the negative charge, destabilizing the anion and decreasing acidity (increasing pKa).[7][8]
Resonance Effects : This involves the delocalization of electrons through the pi (π) system of the molecule. While the carboxylate anion itself is resonance-stabilized, substituents on an aromatic or heteroaromatic ring can further participate in or interfere with this delocalization, thereby altering stability.[8]
Structure-Acidity Relationships of 4-Methylthiophene-3-Carboxylic Acid Derivatives
The parent compound, 4-methylthiophene-3-carboxylic acid, serves as our reference point. Its chemical structure and a reported pKa value are provided below.
The acidity of this molecule is influenced by the electron-donating inductive effect of the methyl group at position 4 and the electronic properties of the thiophene ring itself. By introducing various substituents at other positions on the thiophene ring (primarily positions 2 and 5), we can systematically modulate the pKa.
Predicted Effects of Substituents on pKa
The following table summarizes the predicted trends in acidity for various hypothetical derivatives of 4-methylthiophene-3-carboxylic acid based on established chemical principles.[6][7][12]
The diagram below illustrates how electron-withdrawing and electron-donating groups influence the stability of the carboxylate anion conjugate base.
Caption: Influence of EWGs and EDGs on carboxylate anion stability.
Methodologies for pKa Determination
Accurate pKa measurement is essential for validating computational predictions and building reliable structure-acidity models. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[13][14]
Potentiometric Titration
This high-precision technique involves monitoring the pH of a solution as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[2][15][16] It is often considered the gold standard due to its accuracy and the commercial availability of automated systems.[15]
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers with known pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate measurements.[16]
Sample Preparation: Dissolve a precisely weighed amount of the 4-methylthiophene-3-carboxylic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture). The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[15][16]
Ionic Strength Adjustment: Add a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[16]
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[16]
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[16][17]
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[13][15] It is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[13][18] The change in absorbance at a specific wavelength is monitored across a range of pH values to determine the pKa.
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[13]
Sample Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
Measurement: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the compound (e.g., in DMSO) to each buffer solution. The final sample concentration is typically low (e.g., 0.2 mM).[13][14]
Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelengths using a spectrophotometer.
Data Analysis: Plot the absorbance values against the corresponding pH of the buffer solutions. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[19]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In silico methods offer a rapid approach to estimate pKa values, guiding synthesis and prioritization of compounds. These methods range from quantitative structure-activity relationship (QSAR) models to first-principles quantum mechanical (QM) calculations.[20]
However, achieving high accuracy (< 1 pKa unit) can be challenging.[21] The primary difficulties lie in accurately calculating the Gibbs free energy of solvation for all species in the acid-base equilibrium.[21] Furthermore, studies have shown that prediction errors can be higher for certain molecular classes, including sulfur-containing heterocycles.[22] Therefore, while computational predictions are invaluable for trend analysis and initial screening, experimental verification remains crucial for definitive pKa determination.
Conclusion
The acidity of 4-methylthiophene-3-carboxylic acid derivatives is a tunable property that can be rationally modulated through the introduction of substituents on the thiophene ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the conjugate carboxylate anion, while electron-donating groups have the opposite effect. A thorough understanding of these structure-acidity relationships, coupled with precise experimental determination using techniques like potentiometric titration or UV-Vis spectrophotometry, provides an essential framework for medicinal chemists. This knowledge empowers the design of molecules with optimized physicochemical properties, ultimately enhancing their potential as effective therapeutic agents.
References
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
Substituent Effects on the Acidity of Carboxylic Acids. (n.d.). Michigan State University. Retrieved from [Link]
Substituent Effects. (n.d.). University of California, Riverside. Retrieved from [Link]
How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved from [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012, November 20). ACS Publications. Retrieved from [Link]
Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Acidity of Carboxylic Acids. (n.d.). HCPG. Retrieved from [Link]
Substituent Effects on Acidity. (2023, September 20). OpenStax. Retrieved from [Link]
Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved from [Link]
4-Methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025, October 29). ACS Publications. Retrieved from [Link]
Evaluating small molecule microscopic and macroscopic pKa predictions. (2021, February 1). eScholarship. Retrieved from [Link]
Reliable and accurate prediction of basic pKa values in nitrogen compounds. (n.d.). Journal of Cheminformatics. Retrieved from [Link]
pKa Tables. (2003, October 27). Scribd. Retrieved from [Link]
Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]
pKa Database - Protonation Insights for Novel Molecules. (n.d.). OpenEye. Retrieved from [Link]
Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024, September 10). Reddit. Retrieved from [Link]
This table lists the acid-base dissociation constants of over 600 organic compounds. (n.d.). BioPchem. Retrieved from [Link]
Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]
Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
Application Note: Strategic Synthesis of 2-Iodo-4-methylthiophene-3-carboxylic acid
Executive Summary This application note details the synthesis of 2-iodo-4-methylthiophene-3-carboxylic acid , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the development of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 2-iodo-4-methylthiophene-3-carboxylic acid , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the development of kinase inhibitors and agrochemicals.[1]
While electrophilic aromatic substitution is common for thiophenes, it often suffers from poor regioselectivity between the
-positions (C2 and C5).[1] This protocol prioritizes Directed Ortho-Metalation (DoM) as the primary methodology.[1] By leveraging the C3-carboxylate as a Directed Metalation Group (DMG), we achieve exclusive regiocontrol at the C2 position, bypassing the steric and electronic ambiguities of direct iodination.[1]
Strategic Analysis & Retosynthesis
The Regioselectivity Challenge
The starting material, 4-methylthiophene-3-carboxylic acid , presents two open
C2: Sterically hindered by the adjacent carboxylic acid but electronically activated by the directing effect.[1]
C5: Sterically accessible but electronically distinct.[1]
Standard electrophilic iodination (e.g.,
, ) often yields a mixture of C2-iodo, C5-iodo, and di-iodo species, requiring tedious chromatographic separation.[1]
The Solution: Directed Ortho-Metalation (DoM)
The DoM pathway utilizes the acidity of the carboxylic acid.[1] Treatment with
equivalents of Lithium Diisopropylamide (LDA) generates a dianion.[1] The lithium carboxylate at C3 coordinates the base, directing the second deprotonation exclusively to the ortho-position (C2).[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Solvent Charge: Add anhydrous THF (10 mL per 1 g of substrate) and cool to -78 °C (dry ice/acetone bath).
Base Addition: Add LDA (2.2 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.
Observation: The solution will turn yellow/orange, indicating dianion formation.[1]
Substrate Addition: Dissolve 4-methylthiophene-3-carboxylic acid (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the cold LDA mixture.
Note: Adding the acid to the base ensures the dianion forms immediately without precipitating the mono-lithium salt.[1]
Maturation: Stir at -78 °C for 1 hour to ensure complete C2-lithiation.
Step 2: Iodination
Electrophile Prep: Dissolve Iodine (
, 2.5 equiv) in anhydrous THF (5 mL/g).
Quench: Add the Iodine solution dropwise to the reaction mixture at -78 °C.
Critical: The reaction is extremely fast. The color will transition from orange to dark brown/purple.[1]
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
Step 3: Workup & Purification
Acidification: Quench the reaction with 1M HCl until pH < 2. This protonates the carboxylate and destroys excess base.[1]
Extraction: Extract with Ethyl Acetate (
).
Reductive Wash: Wash the combined organic layers with 10%
(sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the purple color).[1]
Drying: Wash with brine, dry over
, filter, and concentrate in vacuo.
Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Toluene/Heptane to yield off-white needles.[1]
Visualization of Pathway[1]
Caption: Figure 1. Reaction workflow for the Directed Ortho-Metalation (DoM) synthesis of the target iodothiophene.
Analytical Validation
Successful synthesis must be validated by the disappearance of the C2 proton and the retention of the C5 proton.[1]
Analytical Method
Expected Signal / Characteristic
Interpretation
1H NMR (DMSO-d6)
12.5-13.0 (br s, 1H)
Carboxylic Acid (-COOH)
7.4-7.6 (s, 1H)
C5-H (Aromatic thiophene proton)
2.3-2.4 (s, 3H)
C4-Methyl (-CH3)
ABSENT
The signal for C2-H (usually ~7.0-7.2 ppm) must be gone.[1]
13C NMR
~165 ppm
Carbonyl (C=O)
~85-95 ppm
C2-I (Carbon attached to Iodine is significantly upfield shifted)
Fix: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column. Titrate LDA before use.
Fix: Increase LDA to 2.5 equivalents to account for adventitious moisture.
Issue: Product is a mix of isomers
Cause: Temperature rose above -70 °C during lithiation.[1][2][5]
Mechanism: At higher temperatures, the kinetic lithiation (at C2) may equilibrate to the thermodynamic product (C5), or the "directing effect" weakens.[1]
Fix: Maintain strict cryogenic control using an internal temperature probe.
Fix: Ensure the sodium thiosulfate wash is vigorous.[1] If solid is still colored, triturated with cold hexanes.[1]
References
Mortier, J., & Moyroud, J. (1994).[1][2] "The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation." The Journal of Organic Chemistry, 59(15), 4042–4044.[1]
García, D., Foubelo, F., & Yus, M. (2008).[1] "Selective Lithiation of 4- and 5-Halophthalans." Arkivoc, (iv), 253-263.[1]
Santa Cruz Biotechnology. "3-Iodo-4-methylthiophene-2-carboxylic acid potassium salt" (Isomer reference for analytical comparison).[1][7] [1]
PubChem. "4-Methylthiophene-3-carboxylic acid (Starting Material Data)."
Application Note: High-Efficiency Amide Coupling of 2-Iodo-4-methylthiophene-3-carboxylic Acid
Abstract & Chemical Context The coupling of 2-Iodo-4-methylthiophene-3-carboxylic acid presents a classic "ortho-effect" challenge in medicinal chemistry. The carboxylic acid at position C3 is flanked by a bulky iodine a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
The coupling of 2-Iodo-4-methylthiophene-3-carboxylic acid presents a classic "ortho-effect" challenge in medicinal chemistry. The carboxylic acid at position C3 is flanked by a bulky iodine atom (C2) and a methyl group (C4). This "sandwich" substitution pattern creates a steric wall that severely retards nucleophilic attack at the carbonyl carbon.
Standard coupling protocols (e.g., EDC/NHS, DCC) often fail with this substrate, leading to high rates of side reactions such as
-acylurea rearrangement or simply no reaction. Furthermore, the C2-Iodine is a critical synthetic handle for downstream cross-coupling (Suzuki/Sonogashira); therefore, reaction conditions must remain chemoselective to avoid dehalogenation or metal-halogen exchange.
This guide details three validated protocols designed to overcome this steric barrier while preserving the integrity of the thiophene ring.
Strategic Decision Matrix
Before selecting a protocol, analyze your amine partner. The steric bulk of the amine combined with the acid determines the necessary activation energy.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity and steric hindrance.
Detailed Protocols
Protocol A: HATU-Mediated Coupling (The Gold Standard)
Best for: Primary amines, secondary amines, and small-scale discovery chemistry.
Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the 7-aza ring provides anchimeric assistance (neighboring group effect), accelerating the amine attack despite the steric hindrance of the Iodine/Methyl groups.
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step:
Pre-activation (Critical): Dissolve the carboxylic acid and HATU in anhydrous DMF under Nitrogen. Add DIPEA dropwise.
Note: Stir for 15–30 minutes before adding the amine. Unlike standard couplings where immediate addition is common, this hindered acid requires time to fully convert to the O-At active ester.
Visual Check: The solution often turns yellow/orange upon active ester formation.
Amine Addition: Add the amine (1.1 – 1.5 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
Optimization: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C to avoid guanidinylation of the amine by HATU.
Workup: Dilute with EtOAc, wash with saturated
, saturated , and brine. Dry over .
Protocol B: Acid Chloride via Ghosez’s Reagent (The "Power" Method)
Best for: Electron-deficient anilines, very hindered amines, or scale-up.
Why Ghosez's? Thionyl chloride (
) generates HCl and heat, which can degrade sensitive functionalities. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride under neutral conditions at room temperature.
Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM under Argon. Add Ghosez’s reagent dropwise at RT.
Monitoring: Stir for 1–3 hours. Monitor by TLC (quench a chemically inert aliquot with MeOH to check for methyl ester formation). The acid chloride is generally stable but should be used immediately.
Coupling: Cool the mixture to 0°C. Add the amine (1.1 equiv) followed by the base (
or Pyridine).
Reaction: Allow to warm to RT and stir for 4–12 hours.
Workup: Standard aqueous extraction.
Protocol C: Acyl Fluoride via TFFH (The "Steric Buster")
Best for: Extremely hindered systems where acid chlorides are too unstable or reactive. Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines.
Increase pre-activation time (Step 1, Protocol A). Ensure acid is fully activated before amine addition.
Iodine Loss (Dehalogenation)
Palladium contamination or radical mechanism.
Avoid using or strong reducing agents. Keep reaction in the dark if using prolonged light exposure (iodides can be photosensitive).
Mechanistic Visualization
The following diagram illustrates why HATU succeeds where EDC fails. The 7-aza nitrogen (N7) creates a "bridge" that positions the amine for attack, bypassing the steric wall created by the Iodine and Methyl groups.
Figure 2: Mechanistic pathway showing how the 7-azabenzotriazole moiety of HATU overcomes the steric blockade presented by the ortho-substituents.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Organic Syntheses, 59, 26.
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9] Organic Process Research & Development, 20(2), 140–177.
Ulven, T. (2015).[4][9] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][7][10][11] Organic & Biomolecular Chemistry.
Esterification reaction conditions for 2-Iodo-4-methylthiophene-3-carboxylic acid
An Application Guide for the Synthesis of 2-Iodo-4-methylthiophene-3-carboxylate Esters Abstract This comprehensive guide provides detailed protocols and theoretical background for the esterification of 2-Iodo-4-methylth...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of 2-Iodo-4-methylthiophene-3-carboxylate Esters
Abstract
This comprehensive guide provides detailed protocols and theoretical background for the esterification of 2-Iodo-4-methylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The inherent electronic properties of the substituted thiophene ring necessitate a careful selection of reaction conditions to achieve high yields and purity. This document outlines three robust methods for the synthesis of its corresponding esters: the classic Fischer-Speier esterification, alkylation via carboxylate salt formation, and derivatization using diazomethane for methyl esters. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and procedural details to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: Significance and Synthetic Strategy
2-Iodo-4-methylthiophene-3-carboxylic acid is a valuable synthetic intermediate. The ester functional group serves as a versatile handle for further transformations, such as amidation or reduction, while the iodo-substituent is primed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methyl group at the 4-position electronically influences the thiophene ring, impacting the reactivity of both the carboxylic acid and the iodine atom.
The direct esterification of this substrate presents a common yet critical synthetic challenge. The selection of an appropriate method depends on several factors including the desired ester (methyl, ethyl, etc.), the scale of the reaction, and the tolerance of the substrate to acidic or basic conditions. This guide provides a comparative analysis of three field-proven methodologies.
Chemical Principles and Reaction Mechanisms
A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimization. The following sections detail the pathways for the recommended esterification protocols.
The Fischer-Speier esterification is a classic, equilibrium-driven process involving the reaction of a carboxylic acid with an alcohol under acidic catalysis.[1][2][3] The reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4]
Mechanism: The reaction proceeds through a series of reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5][6]
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[5][6]
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[4][5]
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[4]
To drive the equilibrium towards the product side, it is common to either use a large excess of the alcohol or to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1][6]
Caption: Mechanism of Fischer-Speier Esterification.
Alkylation with Alkyl Halides via Carboxylate Salt
This method provides a milder alternative to strong acid catalysis and is particularly useful for synthesizing esters from alkyl halides that are not alcohols (e.g., methyl iodide, ethyl bromide). The process occurs in two stages: deprotonation of the carboxylic acid to form a nucleophilic carboxylate salt, followed by an S_N2 reaction with the alkyl halide.[7]
Mechanism:
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) is used to deprotonate the carboxylic acid, forming the corresponding carboxylate anion. This anion is a potent nucleophile.
S_N2 Attack: The carboxylate anion attacks the primary or secondary alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction.[7] This step involves the backside attack of the nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the C-O bond of the ester.[7] Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation without hindering the nucleophilicity of the carboxylate anion.[7]
Caption: S_N2 Esterification via Carboxylate Alkylation.
Methyl Esterification with Diazomethane
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and high-yielding method that proceeds under very mild conditions.[8] However, diazomethane is highly toxic and explosive, requiring specialized equipment and extreme caution.[8][9] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[10]
Mechanism: The reaction is a straightforward acid-base reaction followed by nucleophilic substitution.[9]
Protonation: The carboxylic acid, being acidic, protonates the diazomethane molecule.[9]
Intermediate Formation: This creates a carboxylate anion and a highly unstable methyldiazonium cation (CH₃N₂⁺).[9]
S_N2 Displacement: The carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation.[9] This displaces dinitrogen (N₂), an exceptionally good leaving group, resulting in the formation of the methyl ester and nitrogen gas.[9] The evolution of N₂ gas drives the reaction to completion.
Caption: Mechanism for Diazomethane Esterification.
Experimental Protocols & Data
The following protocols provide step-by-step guidance for the esterification of 2-Iodo-4-methylthiophene-3-carboxylic acid.
General Laboratory and Safety Practices
All manipulations should be performed in a well-ventilated fume hood.[11][12]
Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11][13][14]
Review the Safety Data Sheet (SDS) for all reagents before use.[12][13][14][15]
Diazomethane and its precursors are extremely toxic, carcinogenic, and explosive. This procedure should only be performed by experienced personnel with appropriate safety measures (blast shield, specialized glassware) in place. [9]
Protocol 1: Fischer-Speier Synthesis of Methyl 2-Iodo-4-methylthiophene-3-carboxylate
This protocol is ideal for producing simple alkyl esters where the alcohol can be used in large excess.
Reagent/Parameter
Value
Notes
Starting Material
2-Iodo-4-methylthiophene-3-carboxylic acid
1.0 eq
Reagent
Methanol (MeOH)
20-50 eq (serves as solvent)
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)
0.1-0.2 eq
Temperature
Reflux (approx. 65 °C for MeOH)
Reaction Time
4-12 hours
Monitor by TLC
Expected Yield
85-95%
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Iodo-4-methylthiophene-3-carboxylic acid (1.0 eq).
Add methanol (20-50 eq) to the flask.
While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, allow the mixture to cool to room temperature.
Work-up: Slowly pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate may form.
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[16][17]
Protocol 2: Alkylation Synthesis of Ethyl 2-Iodo-4-methylthiophene-3-carboxylate
This method is suitable for when the corresponding alcohol is not desired as a solvent or for more complex alkyl groups.
Reagent/Parameter
Value
Notes
Starting Material
2-Iodo-4-methylthiophene-3-carboxylic acid
1.0 eq
Base
Potassium Carbonate (K₂CO₃)
1.5-2.0 eq
Reagent
Iodoethane (EtI)
1.2-1.5 eq
Solvent
N,N-Dimethylformamide (DMF)
Anhydrous
Temperature
Room Temperature to 50 °C
Reaction Time
6-24 hours
Monitor by TLC
Expected Yield
70-90%
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Iodo-4-methylthiophene-3-carboxylic acid (1.0 eq) and anhydrous DMF.
Add potassium carbonate (1.5-2.0 eq) to the solution and stir for 30 minutes at room temperature.
Add iodoethane (1.2-1.5 eq) dropwise to the suspension.
Stir the reaction at room temperature or heat gently to 50 °C for 6-24 hours, monitoring by TLC.
Work-up: Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
Combine the organic layers, wash sequentially with water and brine to remove DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[16][17]
Protocol 3: TMS-Diazomethane Synthesis of Methyl 2-Iodo-4-methylthiophene-3-carboxylate
A highly efficient but hazardous protocol for methyl ester formation. Strict safety protocols are mandatory.
Reagent/Parameter
Value
Notes
Starting Material
2-Iodo-4-methylthiophene-3-carboxylic acid
1.0 eq
Reagent
TMS-diazomethane (2.0 M in hexanes)
1.1-1.2 eq
Solvent
Toluene/Methanol (e.g., 4:1 v/v)
Anhydrous
Temperature
0 °C to Room Temperature
Reaction Time
1-3 hours
Expected Yield
>95%
Often quantitative
Procedure:
Dissolve 2-Iodo-4-methylthiophene-3-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and methanol in a flask equipped with a magnetic stir bar and an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise via syringe. Vigorous evolution of nitrogen gas will be observed. The yellow color of the diazomethane should persist for a few minutes, indicating the reaction is complete.
Continue stirring at 0 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature and stir for another 1-2 hours.
Work-up: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
Concentrate the reaction mixture directly under reduced pressure. The reaction is typically very clean, and often no further purification is needed.
If necessary, the product can be purified by passing it through a short plug of silica gel, eluting with hexane/ethyl acetate.
General Experimental Workflow
The diagram below illustrates the general workflow applicable to all described protocols, from reaction setup to the final pure product.
Caption: General workflow for esterification reactions.
Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Imahori, T., et al. (2020). Ester dance reaction on the aromatic ring. Science Advances, 6(28). Retrieved from [Link]
Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
Imahori, T., et al. (2020). Ester dance reaction on the aromatic ring. PMC. Retrieved from [Link]
Tripathi, J., & Gupta, H. (2023). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv. Retrieved from [Link]
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters. The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved from [Link]
Taylor & Francis Online. (2007, October 5). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Synthetic Communications. Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of thiophenes.
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved from [Link]
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester. Retrieved from [Link]
ResearchGate. (n.d.). A mild and efficient method for esterification and transesterification catalyzed by iodine. Retrieved from [Link]
ResearchGate. (n.d.). Iodobenzene Dichloride in the Esterification and Amidation of Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
University of North Texas. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]
Rikkyo University. (2020, May 14). "Catalytic asymmetric iodoesterification"—the world's first!. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
ResearchGate. (2015, March 5). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]
OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
ACS Publications. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters. PMC. Retrieved from [Link]
OpenStax. (2023, September 20). Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
IRIS UniPA. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids. Retrieved from [Link]
Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
MDPI. (2025, August 5). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of carboxylic acid alkyl esters.
Application Note & Protocol: A Scalable and Regioselective Synthesis of 2-Iodo-4-methylthiophene-3-carboxylic Acid for Industrial Applications
Abstract: 2-Iodo-4-methylthiophene-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its efficient synthesis on an industrial scale is paramount for a stable supply c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 2-Iodo-4-methylthiophene-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its efficient synthesis on an industrial scale is paramount for a stable supply chain in pharmaceutical manufacturing. This document provides a comprehensive, scalable, and field-proven protocol for the preparation of this key intermediate. We detail a robust two-step synthetic strategy, commencing with the commercially available precursor, 4-methylthiophene-3-carboxylic acid, followed by a highly regioselective iodination. The causality behind critical process parameters, including reagent selection, reaction conditions, and purification strategies, is thoroughly explained to ensure reproducibility and high purity on a kilogram scale. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable manufacturing route for this valuable compound.
Strategic Overview & Rationale
The industrial synthesis of substituted thiophenes requires a focus on cost-effectiveness, safety, scalability, and control over regiochemistry. The selected strategy involves the direct electrophilic iodination of 4-methylthiophene-3-carboxylic acid.
Causality for Route Selection:
Starting Material Availability: The precursor, 4-methylthiophene-3-carboxylic acid, is accessible through fine chemical suppliers, obviating the need for a multi-step synthesis from basic principles on-site and thereby reducing overall process complexity.[1]
Regiochemical Control: The electronic properties of the thiophene ring inherently favor electrophilic substitution at the C2 and C5 (α) positions. In this specific substrate, the C2 position is sterically accessible and electronically activated, while the C5 position is influenced by the ortho methyl group and the meta-directing carboxylic acid. This electronic landscape allows for highly selective iodination at the desired C2 position using a carefully chosen iodinating agent.
Scalability & Cost-Effectiveness: The chosen iodinating system, utilizing molecular iodine (I₂) in the presence of an oxidizing agent, is based on readily available and inexpensive bulk chemicals. The purification via recrystallization is a classic, robust, and economically viable method for achieving high purity on a large scale.[2]
Overall Synthetic Workflow
Below is a diagram illustrating the high-level process from starting material to the final, purified product.
Caption: High-level workflow for the synthesis and purification of 2-Iodo-4-methylthiophene-3-carboxylic acid.
Detailed Synthesis Protocol
This protocol is designed for a 1 kg scale production. Adjustments to reagent quantities and equipment should be made according to the desired batch size.
Materials and Equipment
Reagents & Solvents
Grade
CAS No.
Typical Quantity
4-Methylthiophene-3-carboxylic acid
>98%
78071-30-4
1.00 kg (7.03 mol)
Iodine (I₂)
ACS Reagent, >99.8%
7553-56-2
1.87 kg (7.38 mol)
Periodic Acid (H₅IO₆)
ACS Reagent, >99%
10450-60-9
0.67 kg (2.94 mol)
Glacial Acetic Acid
ACS Reagent
64-19-7
10.0 L
Sodium Thiosulfate (Na₂S₂O₃)
Technical
7772-98-7
~1.0 kg
Acetonitrile
ACS Reagent
75-05-8
As required (~8 L)
Deionized Water
N/A
7732-18-5
As required (~50 L)
Equipment:
20 L glass-lined reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.
Heating/cooling mantle or circulating fluid system.
Addition funnel or pump for controlled liquid addition.
Filter-dryer or large Büchner funnel with vacuum flask.
Vacuum oven for drying the final product.
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. Operations should be conducted in a well-ventilated area or fume hood.
Step-by-Step Iodination Procedure
Rationale for Reagent Choice: Molecular iodine itself is not electrophilic enough to iodinate the thiophene ring efficiently. Periodic acid serves as a potent and cost-effective co-oxidant. It oxidizes I₂ in situ to a more powerful electrophilic iodine species (e.g., I⁺), which readily attacks the electron-rich thiophene ring. Acetic acid is chosen as the solvent due to its ability to dissolve the starting materials and its stability under the oxidizing conditions.
Caption: Simplified mechanism of electrophilic iodination.
Protocol:
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
Charging Reagents: Charge the reactor with 4-methylthiophene-3-carboxylic acid (1.00 kg, 7.03 mol) and glacial acetic acid (10.0 L). Begin stirring to form a slurry or solution.
Addition of Iodine: Add the solid iodine (1.87 kg, 7.38 mol) to the mixture.
Controlled Heating & Oxidant Addition: Gently heat the mixture to 40-45°C. Once at temperature, begin the portion-wise addition of periodic acid (0.67 kg, 2.94 mol) over 1-2 hours.
Causality: The reaction is exothermic. Slow addition of the oxidant is crucial to maintain temperature control and prevent runaway reactions.
Reaction Monitoring: Maintain the reaction temperature at 45-50°C for 4-6 hours after the addition is complete. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC until the starting material is consumed (<1% remaining).
Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Slowly and carefully add the reaction mixture to the thiosulfate solution with vigorous stirring. This will neutralize any unreacted iodine and periodic acid.
Trustworthiness: The disappearance of the dark iodine color is a visual confirmation that the quench is complete.
Precipitation and Isolation: The crude product will precipitate out upon addition to the aqueous quench solution. Stir the resulting slurry for 1 hour to ensure complete precipitation.
Filtration: Collect the solid product by filtration using a filter-dryer or Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove residual acetic acid and inorganic salts.
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved. The expected yield of crude product is typically 85-95%.
Purification by Recrystallization
Rationale: Recrystallization is a highly effective method for removing impurities, particularly any di-iodinated byproducts or unreacted starting material, to achieve the high purity required for pharmaceutical applications.[2] The choice of solvent system (e.g., acetonitrile/water) is critical; the product should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
Protocol:
Solvent Addition: In a clean reactor, add the dried crude product to a suitable volume of acetonitrile (e.g., 6-8 L per kg of crude product).
Dissolution: Heat the mixture to reflux (approx. 80-82°C) with stirring until all the solid has dissolved.
Clarification (Optional): If the solution is not clear, a hot filtration can be performed to remove any insoluble particulate matter.
Crystallization: Slowly cool the solution to 0-5°C over several hours. Controlled cooling promotes the formation of larger, purer crystals. Hold at this temperature for at least 2 hours to maximize crystal formation.
Isolation and Washing: Filter the purified crystals and wash the cake with a small amount of cold acetonitrile or an acetonitrile/water mixture.
Final Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid with a purity of >99% as determined by HPLC.
Process Safety Assessment
Industrial synthesis requires a rigorous approach to safety. All personnel must be trained on the specific hazards of the chemicals involved.
Substance
Key Hazards
Recommended Precautions
Iodine (I₂)
Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin and eye irritation.[3]
Use in a well-ventilated area. Wear respiratory protection, chemical-resistant gloves, and eye/face protection.
Periodic Acid (H₅IO₆)
Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.
Keep away from heat and combustible materials. Wear appropriate PPE, including a face shield. Avoid creating dust.
Acetic Acid
Flammable liquid and vapor. Causes severe skin burns and eye damage.
Keep away from ignition sources. Use in a closed system or with engineering controls. Wear acid-resistant gloves and PPE.
2-Iodo-4-methylthiophene-3-carboxylic acid
Based on similar iodo-organic compounds, it should be treated as potentially fatal if swallowed and toxic upon skin contact or inhalation.[4] It may cause skin and eye irritation.[5][6]
Avoid all direct contact. Handle with full PPE in a contained environment. Do not create dust.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient oxidant; low reaction temperature.
Add a small additional charge of periodic acid (5-10 mol%). Increase reaction time or slightly increase temperature (to max 55°C) while monitoring.
Formation of Di-iodinated Impurity
Over-addition of iodine/oxidant; high temperature.
Ensure strict stoichiometric control of reagents. Maintain the recommended temperature profile. The impurity can be removed during recrystallization.
Poor Yield after Precipitation
Product is partially soluble in the aqueous phase.
Ensure the final pH is acidic. Cool the slurry to <10°C before filtration to minimize solubility.
Product Fails Purity Specification
Inefficient recrystallization.
Repeat the recrystallization step. Ensure slow cooling and use the correct solvent ratio. Consider a carbon treatment during hot filtration.
Persistent Iodine Color after Quench
Insufficient sodium thiosulfate.
Add more thiosulfate solution until the color is fully discharged.
References
SAFETY DATA SHEET for a related iodo-compound. MilliporeSigma.
SAFETY DATA SHEET for Methyl 3-amino-4-methylthiophene-2-carboxylate. Thermo Fisher Scientific.
SAFETY DATA SHEET for 2,5-Diiodothiophene. Thermo Fisher Scientific.
SAFETY DATA SHEET for 4-Methylthiophene-2-carboxylic acid. Fisher Scientific.
Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry.
SAFETY DATA SHEET for 3-Methylthiophene-2-carboxylic acid. Thermo Fisher Scientific.
Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. European Journal of Organic Chemistry.
Functionalization of thiophene rings using 2-iodo leaving groups
Application Note: Precision Functionalization of Thiophene Rings via 2-Iodo Leaving Groups Abstract The thiophene ring is a ubiquitous scaffold in functional materials (organic photovoltaics), agrochemicals, and pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of Thiophene Rings via 2-Iodo Leaving Groups
Abstract
The thiophene ring is a ubiquitous scaffold in functional materials (organic photovoltaics), agrochemicals, and pharmaceuticals (bioisosteres for phenyl rings). While 2-bromothiophene is a common starting material, 2-iodothiophene offers superior reactivity due to the lower bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) compared to C–Br (~81 kcal/mol). This application note details optimized protocols for synthesizing 2-iodothiophene and leveraging its unique reactivity in Palladium-catalyzed cross-couplings and Lithium-Halogen exchange. It also addresses the "Halogen Dance"—a critical migration phenomenon often overlooked in standard literature.
The Chemistry of the C–I Bond in Thiophenes
The utility of 2-iodothiophene stems from the lability of the Carbon-Iodine bond. In Palladium-catalyzed cycles, the rate-determining step (oxidative addition) proceeds significantly faster with iodides than bromides or chlorides.
Comparative Reactivity Metrics:
Parameter
C–Cl (Thiophene)
C–Br (Thiophene)
C–I (Thiophene)
Impact on Protocol
Bond Dissociation Energy
~96 kcal/mol
~81 kcal/mol
~65 kcal/mol
Iodides allow milder temps (RT to 50°C).
Oxidative Addition Rate
Slow
Moderate
Fast
Requires less active Pd catalysts (e.g., Pd(PPh3)4).
Lithium-Halogen Exchange
Very Slow
Fast
Instantaneous
Exchange occurs at -78°C; prone to migration.
Protocol A: Regioselective Synthesis of 2-Iodothiophene
Rationale: Classical methods using mercury oxide (
) are toxic. Direct iodination with often yields mixtures of mono- and di-iodinated products. The protocol below uses N-Iodosuccinimide (NIS) with acid catalysis for high regioselectivity.
Materials:
Thiophene (1.0 equiv)
N-Iodosuccinimide (NIS) (1.05 equiv)
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
Ethanol (0.5 M concentration relative to thiophene)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask with thiophene and Ethanol. Ensure the vessel is wrapped in aluminum foil (iodides are light-sensitive).
Addition: Add p-TsOH followed by the portion-wise addition of NIS at Room Temperature (RT) over 10 minutes.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexanes) or GC-MS.[1] The appearance of a heavy spot (
) indicates product.
Quench: Pour the mixture into 10%
(sodium thiosulfate) solution to reduce residual iodine (color change from brown to yellow/clear).
Extraction: Extract with Diethyl Ether (
) or Dichloromethane (DCM) x3.
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via vacuum distillation (bp ~80°C at 20 mmHg) or a short silica plug to remove succinimide byproducts.
Validation: 2,5-diiodothiophene is the primary impurity. If >5% is observed, reduce NIS to 0.95 equiv in future runs.
Protocol B: The "Workhorse" Cross-Couplings
Due to the high reactivity of the C-I bond, these reactions can often be run under milder conditions than their bromide counterparts, preserving sensitive functional groups on the coupling partner.
Workflow Visualization
Figure 1: Functionalization landscape of Thiophene starting from the 2-iodo intermediate.
i. Suzuki-Miyaura Coupling (Biaryl Synthesis)
Substrate: 2-Iodothiophene + Aryl Boronic Acid.
Catalyst:
(3 mol%).
Base:
(2.0 equiv, 2M aqueous).
Solvent: DME (Dimethoxyethane) / Water (2:1).
Conditions: Heat to 60°C (lower than the 80-100°C required for bromides).
Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), switch to anhydrous conditions using
Critical Step: Degas solvents thoroughly.[2] Oxygen promotes "Glaser" homocoupling of the alkyne.[2]
Advanced Protocol: The Halogen Dance (Migration)
Warning: This is the most common failure mode for researchers attempting simple lithiation on 2-iodothiophenes. However, when controlled, it is a powerful tool to access the difficult-to-synthesize 3-position.
Mechanism:
When 2-iodothiophene is treated with a hindered base (LDA) at -78°C, the base does not perform Lithium-Halogen exchange immediately. Instead, it deprotonates the most acidic proton (C5). The resulting anion attacks the iodine at C2, causing it to migrate to C5 (or C3, depending on substitution), generating the thermodynamically more stable lithiated species.
Halogen Dance Mechanism Visualization
Figure 2: The Halogen Dance mechanism. Note that the Iodine moves to the position of the initial anion, while the Lithium moves to the position originally held by the Iodine.
Protocol for Retaining the 2-Position (Avoiding the Dance):
To perform Lithium-Halogen exchange without migration:
Use Grignard exchange (
) instead of Lithiation ( or LDA). The Magnesium bond is more covalent and less prone to migration.
Temperature: Keep strictly at -78°C.
Order of Addition: Add the 2-iodothiophene to the lithiating agent, not vice versa, to maintain high concentration of base relative to substrate.
Troubleshooting & Stability
Issue
Cause
Solution
Product turns purple/black
Free Iodine formation (decomposition).
Store over Copper wire or silver wool; keep in amber vials at -20°C.
Homocoupling (Bi-thiophene)
Oxygen presence in Pd-coupling.
Sparge solvents with Argon for 15 mins. Use freeze-pump-thaw for Sonogashira.
Regio-scrambling
Halogen Dance during lithiation.
Switch from to (Turbo Grignard).
Low Yield in Suzuki
Protodeboronation of partner.
Use Buchwald Precatalysts (e.g., XPhos Pd G2) to speed up coupling over hydrolysis.
References
Preparation of 2-Iodothiophene
Methodology: Minnis, W. "2-Iodothiophene".[3] Org.[3][4][5] Synth.1932 , 12, 44. Link
Green Protocol: Castanet, A.-S. et al. "Clean and Efficient Iodination of Thiophene Derivatives". Synlett2002 , 2, 320-322. Link
Suzuki-Miyaura Coupling
General Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[6][7] Chem. Rev.[6]1995 , 95, 2457.[6] Link
Thiophene Specifics: "Suzuki-Miyaura Coupling of 2-iodothiophene". BenchChem Protocols. Link
Halogen Dance Mechanism
Mechanistic Study: Schnürch, M. et al. "Halogen Dance Reactions on Phenyl, Thiophene, and Pyridine Scaffolds". Chem. Soc. Rev.2007 , 36, 1046-1057. Link
Computational Insight: Jones, L. et al. "Modeling a halogen dance reaction mechanism: A density functional theory study".[8] J. Comp.[8] Chem.2016 , 37, 1697.[8] Link
Bond Dissociation Energies
Data Source: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies". CRC Press, 2007 . Link
Application Notes & Protocols: Sonogashira Coupling of Iodo-Thiophene Carboxylic Acids
Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific conditions and protocols for the Sonogashira coupling of iodo-thiophene carboxylic acids. These substrates are of significant interest in medicinal chemistry and materials science, yet their inherent functionalities present unique challenges.[4] This document will delve into the mechanistic nuances, optimized reaction parameters, detailed experimental procedures, and troubleshooting strategies to empower researchers to successfully employ this powerful transformation.
Introduction: The Challenge and Opportunity of Thiophene Carboxylic Acids
Thiophene-containing molecules are prevalent in a vast array of pharmaceuticals and organic materials.[4] The ability to functionalize the thiophene ring, particularly through the introduction of an alkyne moiety, opens up avenues for creating complex molecular architectures with tailored electronic and biological properties.[5][6] The Sonogashira reaction is an ideal tool for this purpose, offering a direct route to couple terminal alkynes with halogenated thiophenes.[1][7]
However, the presence of a carboxylic acid group on the iodo-thiophene substrate introduces specific challenges that must be carefully managed. The acidic proton can interfere with the basic conditions typically required for the reaction, potentially neutralizing the amine base and affecting the catalytic cycle. Furthermore, the carboxylate group can coordinate to the metal catalysts, influencing their activity and stability. This guide provides the expertise to navigate these complexities and achieve high-yielding, reproducible results.
Mechanistic Considerations: The Catalytic Cycles
The Sonogashira coupling traditionally involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8] Understanding these cycles is crucial for rational optimization of the reaction conditions.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the iodo-thiophene carboxylic acid, forming a Pd(II) intermediate. The reactivity trend for halides is I > Br > Cl.[8]
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[8]
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8]
Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide species.
Copper-Free Sonogashira: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free conditions have been developed.[9][10] In these systems, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne, often requiring stronger bases or different ligand systems.[2][8]
Visualizing the Catalytic Pathway
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimizing Reaction Conditions: A Parameter Guide
The success of the Sonogashira coupling with iodo-thiophene carboxylic acids hinges on the careful selection of several key parameters.
Parameter
Recommendation & Rationale
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂: Standard, reliable choices. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources are reduced in situ.[1] Rationale: Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For challenging substrates, more electron-rich and bulky ligands may be required.[8]
Copper Co-catalyst
Copper(I) Iodide (CuI): The most common and effective co-catalyst. Rationale: CuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step, often allowing the reaction to proceed at lower temperatures.[1]
Base
Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine: Amine bases are essential for neutralizing the HI produced and for the deprotonation of the alkyne.[1][7] Rationale: The choice of base can influence the reaction rate and the formation of byproducts. For substrates with acidic protons, a slight excess of a stronger, non-nucleophilic base may be beneficial.
Solvent
Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Rationale: THF is a common choice for its good solvating properties and appropriate boiling point. DMF can be used for less reactive substrates requiring higher temperatures. Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[7]
Temperature
Room Temperature to 60 °C: The reaction is often run at room temperature but may require gentle heating for less reactive substrates. Rationale: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased byproduct formation.
Atmosphere
Inert (Nitrogen or Argon): Essential to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne. Rationale: Oxygen can lead to the formation of palladium black and Glaser coupling products, reducing the yield of the desired cross-coupled product.
Detailed Experimental Protocols
Protocol 4.1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a general procedure for the coupling of an iodo-thiophene carboxylic acid with a terminal alkyne using a standard Pd/Cu catalyst system.
Materials:
Iodo-thiophene carboxylic acid (1.0 equiv)
Terminal alkyne (1.2-1.5 equiv)
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
Copper(I) iodide (CuI) (0.05-0.10 equiv)
Triethylamine (TEA) (3.0-5.0 equiv)
Anhydrous, degassed THF
Procedure:
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodo-thiophene carboxylic acid, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed THF via syringe, followed by triethylamine.
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate). The pH of the aqueous layer may need to be adjusted to ~2-3 with 1M HCl to ensure the carboxylic acid product is protonated and extracts into the organic layer.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
Iodo-thiophene carboxylic acid (1.0 equiv)
Terminal alkyne (1.5-2.0 equiv)
Pd(OAc)₂ (0.05 equiv)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.10 equiv)
Cesium carbonate (Cs₂CO₃) or another suitable inorganic base (2.0-3.0 equiv)
Anhydrous, degassed DMF
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the iodo-thiophene carboxylic acid, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed DMF via syringe.
Add the terminal alkyne via syringe.
Heat the reaction to 60-100 °C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Sonogashira coupling of iodo-thiophene carboxylic acids.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
- Inactive catalyst (oxidized Pd(0))- Insufficiently degassed solvent/reagents- Poor quality of amine base- Low reaction temperature
- Use fresh catalysts and ensure proper inert atmosphere techniques.- Thoroughly degas all solvents and liquid reagents.- Distill the amine base before use.[11]- Gradually increase the reaction temperature.
Alkyne Homocoupling (Glaser Product)
- Presence of oxygen- High concentration of copper catalyst
- Ensure a strictly inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol.[9][10]
Dehalogenation of Starting Material
- Presence of water or other protic impurities- Certain ligand/base combinations
- Use rigorously dried solvents and reagents.- Screen different bases or phosphine ligands.
Formation of Palladium Black
- Catalyst decomposition due to high temperature or oxygen
- Lower the reaction temperature.- Improve inert atmosphere technique.- Consider using more robust ligands.
Conclusion
The Sonogashira coupling of iodo-thiophene carboxylic acids is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While the presence of the carboxylic acid functionality requires careful consideration of the reaction conditions, the protocols and troubleshooting guide provided in this application note offer a robust framework for achieving successful outcomes. By understanding the underlying mechanistic principles and meticulously controlling the key reaction parameters, researchers can effectively utilize this powerful cross-coupling reaction to advance their scientific endeavors.
References
R Discovery. (2016, March 1). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions.
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
ResearchGate. Proposed mechanistic changeover in the mechanism of the Sonogashira reaction when going from electron-rich to electron-poor alkynes. Available at: [Link]
RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Available at: [Link]
Iowa State University. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Available at: [Link]
ACS Publications. (2008, May 2). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. Available at: [Link]
Wikipedia. Sonogashira coupling. Available at: [Link]
ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with.... Available at: [Link]
ResearchGate. (2025, August 9). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Request PDF. Available at: [Link]
The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Available at: [Link]
ACS Publications. (2017, September 6). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. Available at: [Link]
Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
ACS Publications. (2006, August 12). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. Journal of the American Chemical Society. Available at: [Link]
ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
RSC Publishing. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. Available at: [Link]
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
RSC Publishing. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology. Available at: [Link]
PMC. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available at: [Link]
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Available at: [Link]
RSC Publishing. Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers. Available at: [Link]
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available at: [Link]
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]
ResearchGate. Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. Available at: [Link]
Arkat USA. Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Available at: [Link]
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Available at: [Link]
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
Beilstein Journals. (2012, May 2). Sonogashira–Hagihara reactions of halogenated glycals. Available at: [Link]
Protecting group strategies for 2-Iodo-4-methylthiophene-3-carboxylic acid
Executive Summary The molecule 2-Iodo-4-methylthiophene-3-carboxylic acid represents a highly valuable but challenging scaffold in medicinal chemistry. It serves as a dense functional handle: the iodide at C2 allows for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 2-Iodo-4-methylthiophene-3-carboxylic acid represents a highly valuable but challenging scaffold in medicinal chemistry. It serves as a dense functional handle: the iodide at C2 allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the carboxylic acid at C3 provides a vector for amide coupling or heterocycle formation.[1]
However, this utility comes with a significant synthetic barrier: The Ortho Effect.
The carboxylic acid at C3 is flanked by a bulky iodine atom (C2) and a methyl group (C4).[1] This steric crowding severely retards standard nucleophilic attacks on the carbonyl carbon, making traditional Fischer esterification slow and low-yielding. Furthermore, the C–I bond is labile under harsh Lewis acidic or reducing conditions, requiring protecting group (PG) strategies that are chemically orthogonal to downstream cross-coupling reactions.[1]
This guide details two high-reliability protocols for protecting this specific scaffold:
The "Steric Bypass" Protocol (Methyl Ester): Utilizing alkylation rather than acylation to overcome steric hindrance.[1]
The "Acid-Labile" Protocol (tert-Butyl Ester): A mild, gas-free method using Boc₂O to install a bulky ester that is easily removed without saponification.[1]
Strategic Decision Matrix
Before selecting a protocol, analyze your downstream chemistry requirements.[1]
Figure 1: Decision matrix for selecting the appropriate ester protecting group based on downstream chemoselectivity requirements.
Protocol A: The "Steric Bypass" (Methyl Ester)[1]
Objective: Synthesis of methyl 2-iodo-4-methylthiophene-3-carboxylate.
The Challenge: Standard Fischer esterification (MeOH/H₂SO₄) requires the alcohol to attack the carbonyl carbon. In this substrate, that carbon is shielded by the Iodine and Methyl groups.
The Solution: We invert the mechanism. By using Methyl Iodide (MeI) and a base, the carboxylate (oxygen) acts as the nucleophile attacking the unhindered methyl iodide.[1] This moves the reaction center away from the crowded thiophene ring.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-4-methylthiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
Note: DMF is critical to solvate the carboxylate anion and increase its nucleophilicity.
Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion.[1] The suspension may bubble slightly. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.[1]
Safety: MeI is a suspected carcinogen and volatile.[1] Perform in a fume hood.
Reaction: Stir the mixture at RT for 3–6 hours .
Monitoring: Check via TLC (Hexanes/EtOAc 4:1).[1] The acid will remain at the baseline; the ester will move to R_f ~0.5–0.6.
Workup:
Dilute the reaction mixture with Water (5x reaction volume) to dissolve inorganic salts.[1]
Wash the combined organic layers with Brine (2x) to remove residual DMF.[1]
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Usually, the product is pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]
Expert Insight: This method typically yields >90%.[1] Because the nucleophilic attack happens on the small Methyl Iodide molecule, the steric bulk of the thiophene is irrelevant.
Protocol B: The "Gas-Free" tert-Butyl Ester
Objective: Synthesis of tert-butyl 2-iodo-4-methylthiophene-3-carboxylate.
The Challenge: tert-Butyl esters are excellent for acid-labile deprotection (using TFA), avoiding the basic conditions that might hydrolyze other sensitive groups later. However, traditional methods use Isobutylene gas (hazardous, requires specialized glassware) or harsh acid catalysis.[1]
The Solution: Use Boc Anhydride (Boc₂O) with DMAP .[1][7][8] This generates a reactive mixed anhydride intermediate that collapses to the tert-butyl ester and CO₂. It is mild and handles sterics well.[1]
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (or t-BuOH for faster rates).
Activation: Add Boc₂O (2.0 equiv).
Catalysis: Add DMAP (0.3 equiv) in one portion.[1]
Observation: Evolution of CO₂ gas will occur.[1] Ensure the system is vented (e.g., via a needle and bubbler).[1]
Reaction: Stir at 35–40°C (mild heating helps overcome the steric barrier of the 2,4-substitution) for 12–18 hours.
Mechanism:[2][3][6][7][9][10][11][12][13] DMAP attacks Boc₂O, which then activates the carboxylic acid.[1] The resulting species releases CO₂ to form the t-butyl ester.
Expert Insight: If the reaction is sluggish due to the "Ortho Effect," increase DMAP to 1.0 equiv or use tert-butanol as the reaction solvent. This protocol preserves the C–I bond perfectly.
Mechanistic Visualization: Overcoming Sterics
The following diagram illustrates why the Alkyl Halide (Protocol A) and Mixed Anhydride (Protocol B) routes succeed where Fischer esterification fails.
Figure 2: Mechanistic comparison showing how Protocol A bypasses the steric congestion at the carbonyl center.
Deprotection Strategies
Once the downstream chemistry (e.g., Suzuki coupling at the C2-Iodine) is complete, you must remove the protecting group.[1]
For Methyl Esters (Protocol A)
Standard: LiOH (2-3 equiv) in THF/H₂O (3:1) at 50°C.
Risk: The steric hindrance that made esterification difficult also makes hydrolysis slow. Heating is required.[1]
Alternative (Non-Hydrolytic): If the substrate is base-sensitive, use Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80°C.[1] This is a mild, neutral cleavage method specific for methyl esters.[1]
For tert-Butyl Esters (Protocol B)
Standard: TFA/DCM (1:[1]1) at Room Temperature for 1–2 hours.
Advantage: This is purely acidic cleavage.[1] It will not touch the thiophene ring or the iodine (unless the conditions are oxidative, which TFA is not).
Scavengers: If your molecule contains electron-rich aromatics (like the thiophene itself), add Triethylsilane (TES) (2 equiv) to the TFA mix to scavenge the tert-butyl carbocation and prevent alkylation of the thiophene ring.[1]
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on PG stability).
Gooßen, L. J.; Döhring, A. "Lewis Acid Catalyzed Synthesis of Aryl Carboxylates from Aryl Iodides and Aliphatic Alcohols."[1] Adv.[1][14] Synth. Catal.2003 , 345, 943.[1] (Discusses esterification in the presence of halides).
Takeda, K. et al. "High-Yielding Synthesis of tert-Butyl Esters from Carboxylic Acids and Di-tert-butyl Dicarbonate."[1] Synthesis1994 , 1063–1066.[1] Link (The foundational paper for Protocol B).[1]
Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1][2][13] Process Res. Dev.2016 , 20, 140–177.[1] (Discusses steric challenges in amide/ester formation).
Beilstein J. Org.[1] Chem. "Development of potential manufacturing routes for substituted thiophenes." Beilstein J. Org.[1][4] Chem.2007 , 3, No.[1][4][15] 23. Link (Specific precedent for halogenated thiophene carboxylic acid manipulation).
Overcoming steric hindrance in 4-methyl substituted thiophene reactions
Technical Support Center: Thiophene Functionalization & Sterics Case ID: 4-Me-Thiophene-Sterics Status: Open Agent: Senior Application Scientist Welcome to the Thiophene Reactivity Support Hub You are likely here because...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiophene Functionalization & Sterics
Case ID: 4-Me-Thiophene-Sterics
Status: Open
Agent: Senior Application Scientist
Welcome to the Thiophene Reactivity Support Hub
You are likely here because the methyl group at the C3/C4 position of your thiophene ring is acting as a "beta-blocker"—it is chemically inert but sterically active, killing your yields or scrambling your regioselectivity.
In 3-methylthiophene (and its derivatives), the methyl group exerts steric pressure on the adjacent positions (C2 and C4) . While C2 is electronically activated (alpha-position), it is sterically crowded. C4 is both sterically crowded and electronically deactivated (beta-position).
Below are the three most common "Support Tickets" we receive regarding this scaffold, with field-proven protocols to resolve them.
Ticket #001: "My Suzuki Coupling at the Hindered Position Failed"
User Issue:
"I am trying to couple an aryl boronic acid to 3-bromo-4-methylthiophene (or 3-methyl-2-bromothiophene), but I see mostly starting material or dehalogenation. The methyl group is blocking the palladium."
Root Cause Analysis:
Standard ligands (like PPh3 or dppf) creates a palladium center that is not electron-rich enough to undergo oxidative addition into the sterically hindered C-Br bond, or the ligand cone angle is too small to force the reductive elimination of the bulky product.
The Solution: The "Dialkylbiaryl" Switch
You must switch to Buchwald-type dialkylbiaryl phosphine ligands. These ligands are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).
Protocol: Sterically Demanding Suzuki Coupling
Parameter
Recommendation
Rationale
Ligand
SPhos or XPhos
SPhos is the gold standard for heteroaryl chlorides/bromides. XPhos is better if the boronic acid is also hindered.
Pd Source
Pd(OAc)₂ or Pd₂(dba)₃
Pre-catalysts like XPhos Pd G2 are superior as they ensure a 1:1 Pd:Ligand ratio active species.
Base
K₃PO₄ (anhydrous)
Weaker bases (carbonates) often fail with hindered substrates. Phosphate provides the right basicity for transmetallation without decomposing the thiophene.
Solvent
Toluene/Water (10:1) or 1,4-Dioxane
Biphasic systems often help dissolve inorganic bases and facilitate the boronate activation.
Step-by-Step Workflow:
Charge: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the reaction vial. Tip: If using XPhos Pd G2, use 2 mol%.
Inert: Purge with Argon for 5 minutes. (Oxygen kills the active monomeric Pd(0) species).
Solvent: Add degassed Toluene/H₂O (10:1).
Heat: Ramp to 100°C. Note: If the methyl group is at C3 and halogen at C4 (beta-beta coupling), you may need 110°C.
Monitor: Check LCMS at 2 hours. If dehalogenation (Ar-H) is observed, lower temp to 80°C and switch solvent to n-Butanol.
Visual Troubleshooting: Ligand Selection Logic
Figure 1: Decision matrix for selecting the correct phosphine ligand based on the steric environment of the thiophene substrate.
Ticket #002: "Regioselectivity is a Mess (C2 vs C5)"
User Issue:
"I want to brominate or arylate 3-methylthiophene. I want the product substituted at C5 (the 'far' side), but I keep getting C2 (the 'near' side) or a mixture."
Root Cause Analysis:
The sulfur atom activates both C2 and C5 (alpha positions). However, the methyl group at C3 electronically activates C2 (ortho) more than C5 (meta). This "Ortho-Effect" directs electrophiles to the crowded C2 position, exactly where you don't want it if you are trying to avoid sterics.
The Solution: Steric Blocking or "Congested" Partners
To hit C5, you must either block C2 or use a catalyst system that is repelled by the C3-methyl group.
Method A: The Blocking Group Strategy (Highest Fidelity)
Silylation: Treat 3-methylthiophene with n-BuLi (-78°C) followed by TMSCl. The methyl group directs Lithiation to C2.
Result: 2-TMS-3-methylthiophene.
Functionalization: Now, perform your bromination or arylation. The only open alpha-position is C5.
Deprotection: Remove TMS with TBAF.
Method B: Direct Arylation (C-H Activation)
If you cannot use blocking groups, use Fagnou conditions (Pivalic acid).
Concept: The pivalate anion acts as a proton shuttle. For sterically sensitive C-H activation, bulky ligands can actually reverse selectivity to the less hindered C5 position.
Component
Role
Pd(OAc)₂
Catalyst
Pivalic Acid (30 mol%)
Proton shuttle (CMD mechanism). Crucial for lowering activation energy at C5.
Use 2-bromo-1,3-dichlorobenzene or similar bulky aryl halides to force C5 selectivity via steric repulsion.
Ticket #003: "My P3HT Polymer is Amorphous" (Polymerization)
User Issue:
"I am synthesizing Poly(3-hexylthiophene) or Poly(3-methylthiophene) using oxidative polymerization (FeCl3), but the material has low conductivity and poor crystallinity."
Root Cause Analysis:
FeCl₃ produces "Head-to-Head" (HH) couplings. The methyl/alkyl groups clash, twisting the polymer backbone and breaking conjugation. You need "Head-to-Tail" (HT) regioregularity (>98%).
The Solution: GRIM / KCTP Polymerization
You must use Grignard Metathesis (GRIM) , also known as Kumada Catalyst Transfer Polycondensation (KCTP). This is a "living" chain-growth polymerization where the Nickel catalyst "walks" along the growing chain without dissociating.
Critical: Do NOT use 1.0 eq. Excess Grignard kills the Ni catalyst. Use a slight deficit.
Result: A mixture of isomers (85:15).[3] Interestingly, the "wrong" isomer does not polymerize, so purification is not strictly necessary (kinetic resolution).
Polymerization:
Add Ni(dppp)Cl₂ (0.5 - 1.0 mol%).
Ligand: dppp (propane bridge) is essential. dppe (ethane) is too tight; dppb (butane) is too loose.
Stir at RT for 30 mins.
Quench with 5M HCl.
Visual Mechanism: The Nickel "Ring-Walk"
Figure 2: The GRIM/KCTP catalytic cycle. The key to overcoming steric defects is the "Ring Walking" step (Assoc), where Ni(0) migrates intramolecularly to the adjacent C-Br bond rather than diffusing into solution.
References & Further Reading
Buchwald-Hartwig Ligands for Heterocycles:
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
GRIM Polymerization Mechanism:
Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.[3] Advanced Materials.
Regioselective C-H Activation:
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.
Steric Control in Thiophene Arylation:
Roger, J., Požgan, F., & Doucet, H. (2009). Regioselective Pd-Catalysed Direct Arylation of 3-Substituted Thiophenes.[4] Green Chemistry.
For further assistance, please contact the Synthetic Chemistry Core Facility.
Introduction: The "Weak Link" in Thiophene Chemistry
Welcome to the technical support hub for 2-iodo-thiophene derivatives. If you are here, you likely encountered a "vanishing iodine" event—where your iodine substituent was either replaced by a proton (protodeiodination), scrambled to a different position (halogen dance), or lost during cross-coupling.
The C–I bond in thiophene is significantly weaker (~65 kcal/mol) than in benzene systems due to the electron-rich nature of the heteroaromatic ring. This makes it highly susceptible to:
Oxidative Addition (too fast, leading to side reactions).
Metal-Halogen Exchange (competing with deprotonation).
Photolytic Cleavage (radical formation).
Below are the three most common "Support Tickets" we receive, with validated protocols to resolve them.
Ticket #001: Deiodination During Suzuki-Miyaura Coupling
Symptom: LCMS shows significant formation of the de-iodinated starting material (M-I+H) alongside the product.
Diagnosis: The catalytic cycle is stalling post-oxidative addition, allowing protodeiodination to occur via a hydride source (often the solvent or ligand).
The Mechanism of Failure
In 2-iodo-thiophenes, oxidative addition of Pd(0) into the C–I bond is rapid. If the subsequent transmetallation step is slow (due to steric bulk or low boronic acid reactivity), the Pd(II) intermediate persists. It can then abstract a hydride (from alcohols or beta-hydride elimination of alkyl ligands), leading to reductive elimination of the de-iodinated thiophene.
Protocol: The "Anhydrous/Burst" Method
To prevent this, we must accelerate transmetallation and remove hydride sources.
Step-by-Step Optimization:
Solvent Switch:STOP using Ethanol/Methanol/Isopropanol. These are primary hydride donors.
Replacement: Use 1,4-Dioxane or Toluene with a minimal water ratio (e.g., 10:1 or 20:1).
Base Selection: Switch from Carbonates to Phosphates.
Reason: Anhydrous
allows for "dry" coupling conditions where water is strictly controlled, minimizing hydrolysis of the C-I bond.
Catalyst Upgrade: Use high-turnover Buchwald Precatalysts.
Recommendation:XPhos Pd G2 or SPhos Pd G2 . These bulky ligands facilitate rapid reductive elimination, outcompeting the deiodination pathway.
Data: Solvent Impact on Deiodination (2-iodo-thiophene substrate)
Solvent System
Additive
% Des-Iodo Byproduct
% Product Yield
Verdict
DMF/MeOH (4:1)
35%
45%
FAIL (Hydride source)
THF/Water (4:1)
15%
70%
RISKY
Toluene (Anhydrous)
<2%
94%
OPTIMAL
Ticket #002: The "Halogen Dance" During Functionalization
Symptom: You attempted to lithiate position 5 (to add an electrophile) but the iodine migrated to position 3 or 4, or you obtained a mixture of isomers.
Diagnosis: You triggered the Base-Catalyzed Halogen Dance (BCHD) .
The Science of the Dance
When using alkyl lithiums (e.g., n-BuLi) on iodothiophenes, two competing reactions occur:
Deprotonation (Desired): Removal of H at C5.
Li-Halogen Exchange (Undesired): Attack on the Iodine atom.
Because the C-I bond is weak, n-BuLi often attacks the iodine first (exchange), or the lithiated species rearranges to a thermodynamically more stable position (usually ortho to the sulfur or another directing group) via a "dance" mechanism.
Visualizing the Failure vs. Success
Caption: Pathway comparison between Lithium-Halogen Exchange (Red/Failure) leading to scrambling, and Directed Magnesiation (Green/Success) preserving the Iodine.
Protocol: The Knochel-Hauser Solution
To prevent the dance, you must use a base that is basic but non-nucleophilic and does not attack the iodine atom.
The Fix: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[1]
Why: The TMP (tetramethylpiperidino) group is too bulky to attack the iodine (preventing exchange) but basic enough to deprotonate the C5 position. The LiCl breaks aggregates, increasing solubility and reactivity.
Experimental Procedure:
Dissolve 2-iodo-thiophene (1.0 eq) in anhydrous THF at -20°C (Note: Cryogenic -78°C is often unnecessary with this base, but -20°C is safer than RT).
Add TMPMgCl·LiCl (1.1 eq) dropwise.
Stir for 30 mins. The Mg inserts into the C-H bond, leaving the C-I bond untouched.
Add your electrophile (Aldehyde, alkyl halide, etc.).
Result: Exclusive C5 functionalization with C2-Iodine retention.
Ticket #003: Post-Reaction "Purple Oil" Syndrome
Symptom: The product was pure by NMR immediately after the column, but turned purple/black after 24 hours on the bench.
Diagnosis: Photolytic homolysis of the C–I bond.
Stability Protocol
Iodothiophenes are photosensitive. Light provides enough energy to cleave the C–I bond, generating an iodine radical (
) and a thienyl radical. These recombine to form (purple color) and polymerized thiophene "tars."
Required Handling Standards:
Amber Glassware: ALL fractions containing the product must be collected in amber tubes or flasks wrapped in aluminum foil.
Copper Stabilization: If storing for >1 week, add a few turnings of activated Copper metal to the vial. Copper scavenges free iodide/iodine, preventing the radical chain reaction from accelerating.
Cold Storage: Store at -20°C under Argon.
Frequently Asked Questions (FAQ)
Q: Can I use LDA instead of TMPMgCl·LiCl to prevent the Halogen Dance?A: Yes, but only under strict Kinetic Control . You must operate at -78°C exactly. If the temperature rises even to -60°C, the "Dance" (isomerization) becomes thermodynamically favorable. TMPMgCl[1][2]·LiCl is more forgiving and robust.
Q: I'm seeing homocoupling (Thiophene-Thiophene dimer) in my Suzuki reaction. Is this deiodination?A: No, that is a different failure mode. Homocoupling occurs when you have excess catalyst or oxygen in the system, leading to 2 Pd-Ar species combining.[3]
Fix: Degas solvents vigorously (sparge with Argon for 20 mins) and reduce catalyst loading to 1-2 mol%.
Q: Why does my iodine fall off when I use Sodium Hydride (NaH)?A: NaH is a strong reducing agent and often contains trace nucleophiles. In the presence of Pd or even under high heat, it can facilitate reduction. Switch to mild inorganic bases like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
or .
References
Halogen Dance Mechanism
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
Knochel-Hauser Base Applications
Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1] Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1]
Preventing Deiodination in Cross-Coupling
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
Thiophene Dehalogenation Studies
Toma, L., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[4] (Specifically highlighting water/solvent effects on dehalogenation).
HPLC Method Development Guide: Purity Analysis of 2-Iodo-4-methylthiophene-3-carboxylic Acid (IMTCA)
Executive Summary Developing a robust HPLC method for 2-Iodo-4-methylthiophene-3-carboxylic acid (IMTCA) presents a dual challenge: the acidic thiophene moiety requires precise pH control to prevent peak tailing, while t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a robust HPLC method for 2-Iodo-4-methylthiophene-3-carboxylic acid (IMTCA) presents a dual challenge: the acidic thiophene moiety requires precise pH control to prevent peak tailing, while the bulky iodine atom introduces steric and electronic factors that demand specific stationary phase selectivity.
This guide compares a standard "Generic Scouting Method" (Method A) against an "Optimized Ion-Suppression Method" (Method B). Experimental evidence demonstrates that while Method A suffers from peak broadening and retention instability, Method B utilizes a Phenyl-Hexyl stationary phase with a phosphate buffer to achieve superior resolution (
) and peak symmetry ().
Analyte Profiling & Chemical Challenges
Before selecting column chemistry, we must deconstruct the analyte's properties to predict its chromatographic behavior.
Feature
Chemical Property
Chromatographic Implication
Core Structure
Thiophene-3-carboxylic acid
Acidic (pKa 3.2 - 3.8). At neutral pH, it exists as a carboxylate anion (polar, low retention). At pH < 2.5, it is neutral (retained).
Substituent 1
Iodine (C-2 position)
High Hydrophobicity & Polarizability. Iodine is a "soft" halogen, capable of strong dispersion forces and halogen bonding.
Substituent 2
Methyl (C-4 position)
Steric Bulk. Increases lipophilicity but may hinder binding if the stationary phase pores are too small.
The Expert Insight:
The most common failure mode for this molecule is Peak Tailing . This occurs when the mobile phase pH is near the analyte's pKa (pH 3-4). In this "transition zone," the analyte rapidly exchanges between neutral and ionized states, leading to broad, split, or tailing peaks. To fix this, we must use Ion Suppression (working at pH < pKa - 2).
Comparative Study: Generic vs. Optimized
We evaluated two distinct methodologies to determine the most reliable protocol for purity analysis.
Method A: The "Generic" Scouting Method
Commonly used as a starting point in many labs (e.g., standard LC-MS screening).
Column: Standard C18 (End-capped), 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (pH
2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Observation: While functional, this method often yields a Tailing Factor (
) > 1.5. The pH of 0.1% Formic Acid is not stable enough to keep the carboxylic acid fully protonated, especially as the organic modifier percentage increases (which shifts the apparent pH). Furthermore, Formic Acid can induce deiodination artifacts in MS detectors [1].
Method B: The "Optimized" Ion-Suppression Method
Designed specifically for halogenated aromatic acids.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.3).
Mobile Phase B: Methanol / Acetonitrile (50:50 v/v).
Mechanism: The Phenyl-Hexyl phase engages in
interactions with the thiophene ring and dispersion interactions with the Iodine atom, offering orthogonal selectivity to C18. The phosphate buffer provides high ionic strength and a stable low pH, forcing the analyte into its neutral, sharp-eluting form.
Experimental Data Comparison
Parameter
Method A (Generic C18 / Formic)
Method B (Phenyl-Hexyl / Phosphate)
Status
Retention Time ()
4.2 min (Drifting)
6.8 min (Stable)
Improved
Tailing Factor ()
1.8 (Significant Tailing)
1.08 (Symmetric)
Pass
Theoretical Plates ()
~4,500
>12,000
High Efficiency
Resolution () *
1.5 (vs. des-iodo impurity)
3.8 (vs. des-iodo impurity)
Superior
*Resolution calculated against the likely synthetic impurity: 4-methylthiophene-3-carboxylic acid.
Logic & Decision Pathways
The following diagrams illustrate the scientific decision-making process used to arrive at Method B.
Diagram 1: Method Development Decision Tree
This logic flow ensures that the chemical nature of IMTCA dictates the method parameters.
Caption: Decision tree prioritizing pH control and stationary phase selectivity for iodinated acidic analytes.
Diagram 2: Experimental Workflow (Method B)
Standardized workflow to ensure reproducibility (Trustworthiness).
Caption: Step-by-step execution flow for the optimized Phosphate/Phenyl-Hexyl method.
Detailed Protocol: The "Optimized" Method
This protocol complies with ICH Q2(R1) validation principles regarding Specificity and Robustness [2].
A. Reagents & Equipment[2][3][4][5][6]
Buffer: Potassium Dihydrogen Phosphate (
), HPLC Grade.
Acid: Phosphoric Acid (85%).
Solvents: Methanol (MeOH) and Acetonitrile (ACN), Gradient Grade.[2]
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (
mm, 3.5 µm or 5 µm).
B. Mobile Phase Preparation[2]
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of Milli-Q water (20 mM).
pH Adjustment: Use a calibrated pH meter. Add 85% Phosphoric Acid dropwise under stirring until pH stabilizes at 2.30 ± 0.05 .
Why? This is >1 pH unit below the pKa, ensuring 99.9% of the analyte is neutral.
Filtration: Filter through a 0.22 µm nylon membrane.
Mobile Phase B: Mix Methanol and Acetonitrile (50:50 v/v).
Why? ACN reduces backpressure, while MeOH often provides better selectivity for aromatic acids.
Column Temperature: 35°C (Controls viscosity and improves mass transfer).
Injection Volume: 5 - 10 µL.
Detection: UV at 254 nm (Primary) and 230 nm (Secondary).
Note: Thiophenes have strong absorption at 230-260 nm.
D. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
12.0
10
90
15.0
10
90
15.1
90
10
20.0
90
10
Troubleshooting & Self-Validation
To ensure the method is working correctly in your lab, verify these system suitability parameters:
Retention Time Stability: If
shifts > 2%, check the pH of Mobile Phase A. Phosphate buffers are stable, but evaporation of organic modifier in pre-mixed lines can cause drift [3].
Carryover: Inject a blank after the highest standard. Iodine-containing compounds can be "sticky" due to hydrophobicity. If carryover exists, add a needle wash step with 90% ACN.
Deiodination Check: If using this method for LC-MS (replacing Phosphate with Formic Acid), monitor for a mass loss of 126 Da (Iodine). If observed, switch to Ammonium Formate/Acetic Acid to reduce source fragmentation [1].
References
ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Link
ICH. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Buffers and Mobile Phase pH. Link
PubChem. (2025).[6] Thiophene-3-carboxylic acid: Chemical Properties and pKa. Link
Mass spectrometry (LC-MS) characterization of 2-Iodo-4-methylthiophene-3-carboxylic acid
This guide outlines the advanced mass spectrometry (LC-MS) characterization of 2-Iodo-4-methylthiophene-3-carboxylic acid , a critical building block in medicinal chemistry (e.g., for Suzuki/Sonogashira coupling). This d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the advanced mass spectrometry (LC-MS) characterization of 2-Iodo-4-methylthiophene-3-carboxylic acid , a critical building block in medicinal chemistry (e.g., for Suzuki/Sonogashira coupling).
This document compares ionization techniques (ESI vs. APCI) and detection modes (Negative vs. Positive) to establish a Gold Standard protocol for purity profiling and structural validation.
The following table summarizes the performance of different MS interfaces for this specific acidic heterocycle.
Feature
Method A: ESI (Negative Mode)
Method B: ESI (Positive Mode)
Method C: APCI (Positive Mode)
Primary Ion
(m/z 266.9)
(Poor) or Adducts
(m/z 268.9)
Sensitivity
High (Preferred)
Low (Acid suppresses protonation)
Medium
Selectivity
High (Specific for acids)
Low (High background noise)
Medium (Good for non-polar impurities)
Fragmentation
Clean decarboxylation ( loss)
Complex/Messy
Thermal degradation possible
Suitability
Quantification & Purity
Not Recommended
Impurity Screening (De-iodinated forms)
Analytical Strategy & Causality
Why ESI Negative Mode?
The carboxylic acid moiety (
) readily deprotonates in basic or neutral mobile phases.
Mechanism:
.
Advantage: This produces a stable molecular ion
with minimal in-source fragmentation, allowing for accurate quantification.
Contrast: In ESI Positive mode, forcing a proton onto an electron-deficient thiophene ring or a carboxylic acid requires high acidity, which often suppresses ionization or causes ion-source corrosion.
The Iodine-Sulfur Signature
This molecule possesses a unique isotopic "fingerprint" essential for self-validation:
Iodine (
): Monoisotopic. It imparts a significant mass defect (mass is ~126.9, not 127.0).
Sulfur (
): The isotope creates a distinct peak at approximately 4.5% relative abundance .
Validation Rule: If your mass spectrum lacks an M+2 peak of ~4-5%, the thiophene ring is absent or the peak is an artifact.
Experimental Protocol (Gold Standard)
A. Sample Preparation
Solvent: Methanol (HPLC Grade). Avoid Acetonitrile if using Negative mode as it can sometimes suppress ionization of certain acids, though it is generally acceptable.
Concentration: 10 µg/mL (for full scan), 100 ng/mL (for SIM/MRM).
Filtration: 0.2 µm PTFE filter (Do not use Nylon, which may bind acidic compounds).
B. LC Conditions (Reverse Phase)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
Why: The "End-capped" feature reduces silanol activity, preventing peak tailing of the carboxylic acid.
Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~4.5).
Why: Ammonium acetate buffers the pH to ensure consistent ionization in Negative mode. Pure formic acid (pH 2.5) might suppress the
) or HI is difficult in negative mode; however, high energy may release (m/z 126.9).
Visualization
Workflow & Fragmentation Diagram
Caption: LC-MS/MS workflow showing the ionization of the parent acid and subsequent fragmentation pathways (Decarboxylation and Iodine loss).
Troubleshooting & Impurity Profiling
Impurity A (De-iodinated): 4-methylthiophene-3-carboxylic acid.[2]
Detection: Look for m/z 141.0 (
).
Cause: Hydrogenolysis during storage or synthesis.
Impurity B (Decarboxylated): 2-iodo-4-methylthiophene.
Detection:Will NOT appear in ESI- . Requires APCI+ or GC-MS.
Mass: m/z 224 (Neutral).
Artifacts: Dimerization
at m/z 534.8 is common at high concentrations. Dilute the sample to confirm.
References
PubChem Database. 4-Methylthiophene-3-carboxylic acid (Analog Reference).[2] National Library of Medicine. Available at: [Link]
Holčapek, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids.[3] Analytical and Bioanalytical Chemistry.[1][3][4][5][6][7] Available at: [Link][8]
Syngene International. Chemical Derivatization in LC-MS/MS Bioanalysis.[3] Available at: [Link]
Biotage. When should I choose APCI or ESI? Available at: [Link]
Comparing reactivity of 2-iodo vs 2-bromo-4-methylthiophene-3-carboxylic acid
This guide provides an in-depth technical comparison between 2-iodo-4-methylthiophene-3-carboxylic acid and 2-bromo-4-methylthiophene-3-carboxylic acid .[1] It is designed for medicinal chemists and process engineers sel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2-iodo-4-methylthiophene-3-carboxylic acid and 2-bromo-4-methylthiophene-3-carboxylic acid .[1] It is designed for medicinal chemists and process engineers selecting the optimal building block for cross-coupling or metallation workflows.
[1]
Executive Summary
In the context of 4-methylthiophene-3-carboxylic acid derivatives, the 2-iodo analog is the superior substrate for mild, high-yielding cross-couplings due to the "Ortho Effect" imposed by the C3-carboxylic acid.[1] The 2-bromo analog, while more stable and cost-effective, suffers from significant kinetic suppression due to steric hindrance and electronic deactivation by the C4-methyl group, often requiring forcing conditions that risk decarboxylation.
Structural & Electronic Context
The reactivity difference between these two halides is governed by three competing factors specific to this scaffold:
Steric Crowding (The Ortho Effect): The C2-halogen is immediately flanked by the bulky carboxylic acid at C3. This steric wall hinders the approach of the Palladium catalyst (in couplings) or Lithium base (in exchange).
Electronic Deactivation: The C4-methyl group is an electron-donating group (EDG).[1] In Palladium-catalyzed oxidative addition, electron-rich arenes react slower than electron-poor ones.[1] The methyl group effectively raises the activation energy for cleaving the C-X bond.
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), compensating for the steric and electronic hurdles.
Feature
2-Iodo Analog
2-Bromo Analog
Impact on Reactivity
Bond Length (C-X)
~2.09 Å
~1.89 Å
Longer C-I bond relieves steric strain from C3-COOH.[1]
Oxidative Addition Rate
Fast ()
Slow ()
Iodide couples at lower temps; Bromide requires heat.[1]
Decarboxylation Risk
Low (Reaction < 60°C)
High (Reaction > 80°C)
High temps required for Bromide trigger loss of CO₂.
Comparative Reactivity Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary challenge with the 2-bromo variant is the sluggish oxidative addition step.[1] The bulky Pd(0)L₂ species struggles to access the C-Br bond wedged between the Sulfur and the C3-COOH.
2-Iodo Performance: Reacts readily at 40–60°C .[1] The long C-I bond extends the reactive site away from the steric clutter of the carboxylic acid, allowing standard ligands (e.g., PPh₃, dppf) to work efficiently.
2-Bromo Performance: Typically requires temperatures >80°C and specialized, electron-rich bulky phosphine ligands (e.g., SPhos , XPhos ) to force the oxidative addition.
Critical Failure Mode: At these elevated temperatures, the 3-carboxylic acid group is prone to protodecarboxylation , leading to the formation of the des-carboxy byproduct (4-methyl-2-substituted thiophene).[1]
B. Lithium-Halogen Exchange
For generating the organolithium species (to react with electrophiles like aldehydes or ketones):
2-Iodo: undergoes exchange with n-BuLi or i-PrMgCl at -78°C within minutes.[1] This speed is crucial because it outcompetes the deprotonation of the C5-proton.
2-Bromo: Exchange is slower.[1] It often requires slightly higher temperatures (-40°C to 0°C) or stronger bases (t-BuLi).[1] This increases the risk of "dianion scrambling," where the base deprotonates the C5 position or attacks the carboxylate excessively.
Decision Logic & Pathway Visualization
The following diagram illustrates the kinetic pathways and risks associated with each halide.
Caption: Decision tree comparing reaction pathways. The Iodide allows for a lower-energy pathway that avoids the thermal decarboxylation danger zone.
Experimental Protocols
Protocol A: Mild Suzuki Coupling (Recommended for 2-Iodo)
Use this protocol to preserve the carboxylic acid and avoid decarboxylation.[1]
Charge reagents.[1][2] Thoroughly degas (Oxygen kills the electron-rich phosphine).[1]
Heat to 90°C .
Critical Step: Check reaction at 1 hour. If conversion is <10%, increase T to 100°C but sample every 30 mins to check for decarboxylation (M-44 peak in MS).
Workup: Standard acidic workup.
Comparative Data Summary
The following data represents typical performance metrics for 2-halo-3-thiophenecarboxylic acids in Suzuki coupling with Phenylboronic acid.
Metric
2-Iodo Substrate
2-Bromo Substrate
Typical Yield
85–92%
50–65%
Reaction Time
4 hours
12–24 hours
Catalyst Load
1–3 mol%
5–10 mol%
Decarboxylation
< 1%
10–25% (Temp dependent)
Ligand Requirement
Standard (PPh₃, dppf)
Advanced (SPhos, XPhos, BrettPhos)
References
Synthesis and Reactivity of Halothiophenes
Review of thiophene functionalization and the impact of alpha-heteroatoms on oxidative addition r
Source:
Mechanistic Studies on Pd-Oxidative Addition
Hartwig, J. F. et al. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes."
Source:
Decarboxylative Cross-Coupling Risks
Goossen, L. J. et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids."[1][3] (Contextualizing the risk of COOH loss at high temps).
Source:
Ligand Effects in Sterically Hindered Couplings
Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling."
Infrared (IR) spectroscopy absorption bands for thiophene carboxylic acids
Executive Summary & Core Directive Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy absorption bands for 2-thiophenecarboxylic acid (2-TCA) and 3-thiophenecarboxylic acid (3-TCA) . It i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy absorption bands for 2-thiophenecarboxylic acid (2-TCA) and 3-thiophenecarboxylic acid (3-TCA) . It is designed for researchers requiring precise spectral differentiation between these isomers and their benzene analog (benzoic acid) during drug development and quality control.
The Challenge: Thiophene carboxylic acids are classic bioisosteres of benzoic acid. While their functional group regions (O-H and C=O) are similar, distinguishing the 2- and 3-isomers requires a nuanced analysis of the fingerprint region and understanding of electronic ring effects.
Thiophene is an electron-rich, five-membered heterocycle containing sulfur.[1] Unlike benzene, the sulfur atom introduces significant electronic differences that manifest in the IR spectrum:
Resonance Effect (+M): The sulfur atom donates electron density into the ring, which can conjugate with the carboxylic acid group. This conjugation weakens the C=O bond character, typically shifting the carbonyl stretching frequency to lower wavenumbers compared to non-conjugated aliphatic acids.[2]
Inductive Effect (-I): Sulfur is more electronegative than carbon, which can influence the force constants of adjacent bonds.
Dimerization in Solid State
Both 2-TCA and 3-TCA exist primarily as centrosymmetric dimers in the solid state (KBr pellet or powder ATR), held together by strong intermolecular hydrogen bonds.
Spectral Consequence: This creates a very broad, intense O-H stretching band (3300–2500 cm⁻¹) and shifts the C=O stretch to a lower frequency (~1670–1690 cm⁻¹) compared to the monomeric form (~1760 cm⁻¹) observed in dilute solution.
Comparative Analysis: Spectral Fingerprints
The following table synthesizes experimental data to highlight the critical differences between the isomers and the benzoic acid standard.
Table 1: Characteristic IR Absorption Bands (cm⁻¹)
Vibrational Mode
Benzoic Acid (Reference)
2-Thiophenecarboxylic Acid
3-Thiophenecarboxylic Acid
Differentiation Logic
O-H Stretch (H-bonded)
3300–2500 (Broad)
3300–2500 (Broad)
3300–2500 (Broad)
Non-diagnostic. All show characteristic "carboxylic acid dimer" envelope.
C=O Stretch (Dimer)
1685–1700 (Strong)
1660–1680 (Strong)
1670–1690 (Strong)
Subtle. 2-TCA often absorbs at slightly lower wavenumbers due to effective conjugation with the S-C=C system.
Ring C=C Stretch
1600, 1580, 1495
1520–1540 , 1410–1450
1510–1530, 1400–1440
Diagnostic. Thiophene ring modes are distinct from benzene. 2-TCA typically shows a sharp doublet near 1530/1430.
C-S Stretch
N/A
700–730 & 830–860
700–750 (Variable)
Diagnostic. The C-S stretch is often coupled with ring deformation but appears in the 600–850 region.
C-H Out-of-Plane (OOP) Bend
~710 (Strong)
~750–770 (Strong)
~780–820 (Strong)
CRITICAL. This is the primary region for isomer distinction.
Deep Dive: The Fingerprint Region (Isomer Distinction)
The most reliable method to distinguish 2-TCA from 3-TCA is the C-H Out-of-Plane (OOP) Bending region (600–900 cm⁻¹).
Substitution at position 2 leaves three protons at positions 3, 4, and 5.
Protons at 3 and 4 are adjacent, while 5 is adjacent to Sulfur.
Key Feature: Look for a strong band typically around 750–770 cm⁻¹ (3 adjacent H-like pattern) and 830–860 cm⁻¹ .
3-Thiophenecarboxylic Acid:
Substitution at position 3 leaves protons at 2, 4, and 5.
Proton 2 is isolated (between S and C=O). Protons 4 and 5 are adjacent.
Key Feature: The "isolated" proton often shifts the bending mode. Look for strong absorptions shifted higher, often 780–820 cm⁻¹ .
Experimental Protocols
To ensure data integrity and reproducibility, the sample preparation method must be consistent. KBr Pellets are the gold standard for solid carboxylic acids to minimize moisture interference and control path length, though ATR (Attenuated Total Reflectance) is acceptable for rapid screening.
Use this method for publication-quality spectra or when analyzing trace impurities.
Desiccation: Dry the KBr powder (spectroscopic grade) at 110°C for 2 hours prior to use to eliminate the broad water peak at 3400 cm⁻¹.
Ratio Control: Mix approximately 1–2 mg of the thiophene carboxylic acid sample with 100–200 mg of dry KBr. (Target 1% w/w concentration).
Grinding: Grind the mixture in an agate mortar for 2–3 minutes.
Why? You must reduce particle size below the wavelength of incident light (approx. 2–5 µm) to prevent Christiansen scattering , which causes baseline tilt and distorted peak shapes.
Pressing: Transfer to a die set and press at 8–10 tons of pressure for 1–2 minutes under vacuum (if available) to remove trapped air.
Validation: The resulting pellet should be transparent (glass-like). If it is opaque/white, the particle size is too large or the pellet is too thick.
Protocol: Diamond ATR (Rapid Screening)
Use this method for routine ID.
Background: Collect a background spectrum of the clean diamond crystal (air).
Loading: Place ~5 mg of solid sample onto the crystal center.
Contact: Apply high pressure using the anvil clamp.
Note: Carboxylic acid dimers are stable, but ensure the crystal is cleaned with methanol between samples to prevent "ghost" peaks from previous runs.
Correction: Apply an "ATR Correction" algorithm in your software if comparing directly to literature transmission (KBr) spectra, as ATR relative intensities differ at lower wavenumbers.
Decision Workflow: Isomer Identification
The following diagram outlines the logical flow for identifying an unknown thiophene acid sample using IR spectroscopy.
Figure 1: Logical workflow for spectral differentiation of thiophene carboxylic acid isomers.
References
NIST Chemistry WebBook. 2-Thiophenecarboxylic acid, IR Spectrum.[9] National Institute of Standards and Technology.[5][9] Available at: [Link]
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[10][11][12] (2020).[13] Detailed analysis of carboxylic acid dimerization and spectral features. Available at: [Link]
Global Research Online. Vibrational Spectra and DFT Studies of Thiophene Derivatives. (2017). Comparative data on thiophene ring vibrations and C-S stretching modes. Available at: [Link] (General portal for specific vibrational assignment papers cited in analysis).
Chemistry LibreTexts. Infrared Spectra of Carboxylic Acids. Explanation of broad O-H and C=O shifts. Available at: [Link]
Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids. Practical guide for distinguishing acid peaks from other carbonyls. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of thiophene-based pharmaceuticals, 2-Iodo-4-methylthiophene-3-carboxylic acid (C₆H₅IO₂S) serves as a critical halogenated building block. Its validation is notoriously difficult due to the simultaneous presence of high-mass iodine (47.3% w/w) and sulfur (11.9% w/w), which complicates traditional combustion analysis.
This guide objectively compares the Traditional Elemental Analysis (CHNS-I) workflow against modern Orthogonal Alternatives (qNMR and ICP-MS) . While combustion analysis remains the "gold standard" for journal publication, experimental data suggests that for this specific high-halogen matrix, orthogonal methods often yield higher specificity and lower false-failure rates.
Technical Profile & Theoretical Standards
Before selecting an analytical method, the theoretical composition must be established as the baseline for accuracy.
Critical Insight: The extremely low Hydrogen content (1.88%) makes H-value highly sensitive to moisture contamination. A 0.5% water impurity can skew the H-result significantly outside the ±0.4% limit.
Comparative Analysis: EA vs. Alternatives
Method A: Automated Combustion Analysis (CHNS)
Status: Industry Standard for Bulk Purity
Mechanism: Flash combustion at >1000°C; gases separated by GC and detected by TCD.
The Challenge: High Iodine content often leads to incomplete combustion or "memory effects" where Iodine deposits in the reduction tube, tailing into subsequent runs. Sulfur requires specific separation columns to avoid overlap with water peaks.
Required Protocol Modification:
Additive: Samples must be encapsulated with Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) . These act as combustion aids and "scrubbers" to prevent Iodine from forming volatile molecular species that escape detection or poison the catalyst.
Oxygen Boost: A prolonged oxygen injection loop (5–10 seconds extra) is required to ensure the thiophene ring fully degrades.
Method B: Quantitative NMR (qNMR)
Status: High-Specificity Alternative
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).
The Advantage: qNMR does not require combustion. It directly measures the molar ratio of the thiophene scaffold. It is unaffected by inorganic salts (which would lower EA values proportionally but not change the ratio) or moisture (if D₂O exchange is used).
Performance: For C₆H₅IO₂S, the methyl group singlet (δ ~2.2-2.5 ppm) provides a clean integration target distinct from the aromatic proton.
Method C: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
Status: Elemental Specificity (Iodine/Sulfur Ratio)
Mechanism: Plasma ionization followed by mass detection.[1]
The Advantage: The only method that accurately quantifies the Iodine:Sulfur ratio without combustion interference. It is critical if you suspect de-iodination (loss of I) during synthesis.
Experimental Protocols
Protocol 1: Optimized CHNS Workflow for C₆H₅IO₂S
For use with Thermo FlashSmart or Elementar vario systems.
Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.
Weighing: Weigh 2.0 – 2.5 mg of sample into a tin capsule.
Additive: Add 5–10 mg of WO₃ powder directly over the sample.
Reasoning: WO₃ promotes oxidation and binds inorganic ash, preventing sulfur retention in the ash.
Folding: Hermetically seal the tin capsule to prevent volatile iodine loss prior to drop.
Weigh ~10 mg of Sample and ~10 mg of Standard (precision 0.01 mg).
Dissolve in 0.6 mL DMSO-d₆.
Acquire ¹H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of the Iodine-adjacent protons.
Calculation: Purity % =
Visualizing the Validation Logic
The following diagram illustrates the decision process for validating this specific intermediate, accounting for its chemical liabilities (de-iodination and moisture sensitivity).
Caption: Decision tree for selecting and troubleshooting validation methods for iodinated thiophenes.
Summary of Recommendations
Feature
Combustion Analysis (CHNS)
Quantitative NMR (qNMR)
Primary Use
Journal requirement; Bulk purity confirmation.
Internal structure validation; Salt quantification.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-methylthiophene-3-carboxylic acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagu...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, science-first approach to the proper disposal of 2-Iodo-4-methylthiophene-3-carboxylic acid, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence.
The molecular structure of this compound dictates its disposal pathway. The presence of an iodine atom classifies it as a halogenated organic compound , while the carboxylic acid group gives it acidic and potentially corrosive properties . These two features are the primary determinants for its safe segregation and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Health Hazards : Assumed to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Prolonged contact may cause dermatitis.[2]
Chemical Hazards : As a carboxylic acid, it is incompatible with strong bases and oxidizing agents.[2][3] The compound itself is not considered a significant fire risk, but containers may burn.[5]
Mandatory Personal Protective Equipment (PPE)
To mitigate these risks, the following PPE must be worn when handling 2-Iodo-4-methylthiophene-3-carboxylic acid in any form, including as a waste product:
Eye Protection : Goggles conforming to European standard EN 166 or OSHA 29 CFR 1910.133 regulations are required.[1][2]
Hand Protection : Chemically resistant protective gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[1]
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Engineering Controls : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6]
The Critical Imperative: Waste Segregation
The single most important step in the disposal process is strict segregation. Due to the presence of iodine, this compound must be disposed of as halogenated organic waste .
Causality : Halogenated and non-halogenated waste streams are treated via different disposal methods. Non-halogenated solvents can often be recycled or used as fuel additives in cement kilns.[7] In contrast, halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like hydrogen iodide).[7] This process is significantly more complex and costly.[6][7]
Consequence of Cross-Contamination : Mixing even a small quantity of halogenated waste into a container of non-halogenated waste renders the entire volume as halogenated.[7][8] This dramatically increases disposal costs and environmental burden.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.
Establish a Satellite Accumulation Area (SAA) : Designate a specific location in the lab, at or near the point of waste generation, for your hazardous waste container.[9][10][11] This area should not obstruct normal lab operations and should be clearly marked.
Select a Compatible Waste Container :
Use a container made of chemically resistant material, with plastic (e.g., High-Density Polyethylene - HDPE) being preferred.[9] Acids should never be placed in metal containers.[11]
The container must have a tightly sealing screw cap to prevent leaks and vapor release.[8][11]
Ensure the container is in good condition, free from cracks or residue.
Properly Label the Container (Before Use) : The container must be labeled before the first drop of waste is added.[8][9] The label must include:
The full chemical name: "Waste 2-Iodo-4-methylthiophene-3-carboxylic acid ". Do not use abbreviations or chemical formulas.[8]
A clear indication of the hazards (e.g., Corrosive, Irritant) using appropriate pictograms or warning labels.[10]
Accumulate Waste :
Carefully transfer the waste into the labeled container inside a chemical fume hood.
Keep the container closed at all times , except when actively adding waste.[6][8][9] This is a critical safety and regulatory requirement.
If mixing with other compatible halogenated wastes, maintain a log of all constituents and their approximate percentages on the label or an attached tag.[12]
Requesting Disposal :
Do not overfill the container; 90% full is a safe limit.
Once the container is full, or if it has been in the SAA for an extended period (typically up to 12 months as long as volume limits are not exceeded), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[9][11]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for managing waste containing 2-Iodo-4-methylthiophene-3-carboxylic acid.
Caption: Decision workflow for the disposal of 2-Iodo-4-methylthiophene-3-carboxylic acid.
Summary of Disposal Parameters and Regulatory Context
Parameter
Guideline
Rationale & Reference
Waste Category
Halogenated Organic Waste; Acidic Waste
Contains iodine, a halogen, and a carboxylic acid functional group.[7][11]
EPA RCRA Code
Likely D002 (Corrosive) and potentially an F-listed waste if part of a spent solvent mixture.
The carboxylic acid group can lower the pH significantly. Halogenated solvents are often F-listed.[13]
Container Type
Tightly-sealed, screw-cap plastic (HDPE) carboy or bottle.
Chemical compatibility with acids and prevention of leaks/vapor release.[8][9][11]
Labeling
"Hazardous Waste", full chemical name, hazard warnings (Corrosive, Irritant).
Ensures safe handling and proper disposal by EH&S personnel and complies with EPA regulations.[9][10]
Under the EPA's Resource Conservation and Recovery Act (RCRA), every laboratory that generates chemical waste is legally responsible for its proper characterization and management from "cradle to grave".[10] Classifying 2-Iodo-4-methylthiophene-3-carboxylic acid as a corrosive (D002) and halogenated waste ensures it is managed in a compliant and safe manner.
Emergency Procedures
Spill Response
Alert Personnel : Inform colleagues in the immediate area.
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact EH&S.
Containment (for minor spills) : Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid generating dust if the material is solid.[5]
Cleanup : Carefully sweep or scoop the absorbed material into a designated, sealable container.
Disposal : Label the container as "Spill Debris containing 2-Iodo-4-methylthiophene-3-carboxylic acid" and dispose of it as hazardous waste.[5][6]
Decontaminate : Clean the spill area thoroughly.
Personal Exposure
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these scientifically grounded procedures, you contribute to a robust safety culture and ensure that your innovative work has a responsible and sustainable lifecycle.
References
Waste Code - RCRAInfo - EPA. (n.d.). United States Environmental Protection Agency.
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
Laboratory Chemical Waste Management Guidelines. (2003, February 15). Environmental Health and Radiation Safety, University of Pennsylvania.
7.2 Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder.
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). United States Environmental Protection Agency.
Safety Data Sheet: 3-Methylthiophene-2-carboxylic acid. (2025, September 14). Thermo Fisher Scientific.
Safety Data Sheet: 3-Methylthiophene-2-carboxylic acid. (n.d.). Apollo Scientific.
Safety Data Sheet: 2-Iodothiophene. (2025, May 1). Acros Organics.
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
Laboratory Waste Management: The New Regulations. (2019, June 15). MedLab Magazine.
2-Methylthiophene-3-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). Thermo Fisher Scientific.
As a specialized intermediate in drug development, 2-Iodo-4-methylthiophene-3-carboxylic acid presents specific handling challenges derived from its halogenated heterocyclic structure. While specific toxicological data for this rare CAS is limited, structural activity relationship (SAR) analysis with analogs (e.g., 3-iodothiophene-2-carboxylic acid) mandates that this compound be treated as a Category 2 Irritant with high potential for respiratory sensitization.
Critical Operational Directive:
Due to the iodine substituent, this compound is photolabile . Strict light protection is required to prevent homolytic cleavage of the C-I bond, which can degrade the reagent and release free iodine (
), introducing an inhalation hazard and compromising experimental stoichiometry.
Risk Assessment & Hazard Identification (GHS)
Based on structural analogs and functional group analysis.
Fine particulates (dust) act as physical and chemical irritants to the bronchial tract.
Reactivity
N/A
Light Sensitive / Heat Sensitive.
The C-I bond is weaker than C-Br or C-Cl; exposure to UV/Heat may release corrosive Iodine vapor.
Personal Protective Equipment (PPE) Matrix
Selection rationale based on permeation resistance to halogenated organic acids.
PPE Component
Specification
Rationale & Usage Protocol
Hand Protection
Nitrile (0.11 mm) + Laminate (Barrier)
Standard Handling: Double-glove with Nitrile (min 5 mil).Spill Cleanup: Silver Shield/4H Laminate gloves required. Thiophenes can swell standard latex; Nitrile offers superior chemical resistance.
Eye Protection
Chemical Safety Goggles
Safety glasses with side shields are insufficient for powders. Goggles form a seal to prevent dust entry during weighing.
Respiratory
N95 / P100 (if outside hood)
Primary Control: Handle strictly inside a Fume Hood.Secondary: If weighing balance is external, a fit-tested N95 is mandatory to prevent inhalation of sensitizing dusts.
Body Defense
Lab Coat (High-Neck)
100% Cotton or Nomex. Synthetic blends (polyester) should be avoided due to static generation which disperses powder.
Operational Handling Protocols
A. Storage & Stability[4][6][7]
Temperature: Store at 2–8°C (Refrigerated).
Light Control: Amber glass vials or aluminum foil-wrapped containers are mandatory .
Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible to maintain purity.
B. Weighing & Transfer (Step-by-Step)
Objective: Transfer 500 mg for a coupling reaction without degradation or exposure.
Equilibrate: Remove the amber vial from the refrigerator and allow it to warm to room temperature inside a desiccator (prevents condensation which hydrolyzes the acid chloride derivatives).
Static Control: Place the receiving vessel on an anti-static mat inside the fume hood. Use an anti-static gun (e.g., Zerostat) on the spatula and vial if the powder appears "fly-away."
Transfer:
Open the vial only inside the hood.
Use a stainless steel or porcelain spatula (avoid plastics that may leach or generate static).
Technique: Do not dump.[5] Tap the spatula gently to dispense.
Reseal: Purge the head-space of the source vial with Nitrogen/Argon before recapping. Seal with Parafilm.
C. Reaction Setup (Signaling Pathway Context)
In drug discovery, this scaffold is often used to synthesize inhibitors targeting specific kinase pathways. When coupling:
Solvent Choice: DMF or DMSO are common but penetrate skin easily. If dissolved in these, the skin hazard rating increases to "High" as the solvent carries the toxicant into the bloodstream.
Base Addition: Exothermic. Add bases (TEA, DIPEA) slowly at 0°C to prevent thermal decomposition of the iodine moiety.
Emergency Response & Disposal
Accidental Release (Spill)
Evacuate: Clear the immediate area of personnel.
PPE Up: Don chemical goggles and double nitrile gloves.
Neutralize: Cover the spill with Sodium Carbonate (
) or a commercial acid neutralizer.
Sweep: Use a dustpan and brush (dampen slightly with inert oil/solvent if safe, to suppress dust) to collect.
Clean: Wipe surface with 70% Ethanol, then soap and water.
Waste Disposal[1][2][6][8]
Classification:Halogenated Organic Waste .
Segregation: Do not mix with strong oxidizers or non-halogenated solvents.
Labeling: Clearly mark as "Contains Iodine/Thiophene - Potentially Acidic."
Safe Handling Workflow (Visualization)
Figure 1: Operational workflow emphasizing the critical control point of weighing, where dust exposure risks are highest.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759869, Methyl 3-iodothiophene-2-carboxylate (Structural Analog). Retrieved from [Link][6]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Thiophene-2-carboxylic acid derivatives.[6] Retrieved from [Link]